Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBXHZJERGBCEL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide, a specialized building block utilized in solid-phase peptide synthesis (SPPS) to address the common challenge of peptide aggregation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the synthesis of "difficult" peptides. While specific quantitative comparative data remains proprietary or dispersed across various studies, this document consolidates the available information, including a detailed, generalized experimental protocol for its use and the underlying principles of its efficacy.
Introduction
The synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheets, can lead to incomplete coupling and deprotection steps, resulting in low yields and poor purity of the final product. This compound is a rationally designed dipeptide that introduces a temporary "kink" in the peptide backbone, disrupting these secondary structures and improving synthesis outcomes.[1][2][3]
Chemical Properties
This compound is the N-terminally protected dipeptide of glycine and a serine-derived pseudoproline. The pseudoproline moiety is a 2,2-dimethyloxazolidine ring formed from the serine residue.
| Property | Value |
| Molecular Formula | C23H24N2O6 |
| Molecular Weight | 424.45 g/mol |
| CAS Number | 1095952-22-9 |
| Appearance | White to off-white powder |
| Purity (typical) | ≥97% (HPLC) |
| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) |
Mechanism of Action: Disrupting Aggregation
The efficacy of this compound lies in the conformational constraints imposed by the oxazolidine ring of the pseudoproline. This ring structure mimics the backbone turn of proline, favoring a cis-amide bond conformation over the more common trans conformation.[1][3] This induced "kink" disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of peptide aggregation during synthesis. By preventing aggregation, the growing peptide chain remains well-solvated and accessible to reagents, leading to more efficient coupling and deprotection cycles.[2][4] The native serine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5]
References
An In-depth Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Pseudoproline Dipeptide for Enhanced Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a key building block in modern peptide chemistry. This pseudoproline dipeptide is instrumental in overcoming common challenges in solid-phase peptide synthesis (SPPS), particularly peptide aggregation.
Chemical Structure and Properties
This compound is a dipeptide derivative where the serine residue is modified to form a dimethyl-substituted oxazolidine ring, a structure referred to as a pseudoproline (Psi(Me,Me)Pro). This modification is introduced to transiently alter the peptide backbone's conformation during synthesis. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is standard for SPPS.
The incorporation of the Psi(Me,Me)Pro moiety enhances the structural diversity of peptides, allowing for the exploration of unique conformations and biological activities.[1] This compound is a versatile building block in peptide synthesis, particularly valuable for researchers focused on developing complex peptides and proteins.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₂O₆ | [2][3] |
| Molecular Weight | 424.45 g/mol | [2][3][4] |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | [1][5] |
| Optical Rotation [α]²⁵/D | -34 ± 2.5º (c=1 in MeOH) | [1][5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][6] |
| Storage Conditions | Store at 2-8°C, away from moisture | [2] |
Mechanism of Action in Peptide Synthesis
During solid-phase peptide synthesis, growing peptide chains, especially those with hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheets. This aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.
The introduction of a pseudoproline dipeptide like this compound disrupts these secondary structures.[7][8][9][10] The oxazolidine ring induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the more common trans conformation.[7] This conformational constraint effectively breaks up the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[7] The native serine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[10][11]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols and is compatible with automated peptide synthesizers.[7]
Manual Coupling Protocol
This protocol outlines the manual incorporation of the pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA) to the activation mixture and immediately add it to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Cleavage and Deprotection
The pseudoproline moiety is stable under the basic conditions of Fmoc removal but is cleaved by TFA, which simultaneously removes the peptide from the resin and deprotects acid-labile side-chain protecting groups.
Cleavage Cocktail (Reagent K - for peptides with Trp, Met, Cys, Tyr):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Simplified Cleavage Cocktail (for peptides without sensitive residues):
-
TFA: 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Treat the dried resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications
This compound is widely utilized in various research and development areas:
-
Synthesis of "Difficult" Peptides: It is particularly effective in the synthesis of long or hydrophobic peptide sequences that are prone to aggregation.[12]
-
Drug Discovery and Development: By enabling the synthesis of complex peptides, it facilitates the development of peptide-based therapeutics.[1]
-
Protein Engineering: It can be used to introduce specific conformational constraints in synthetic proteins or protein domains.
-
Bioconjugation: The resulting peptides can be used in bioconjugation processes to create targeted therapies or diagnostic tools.[1]
Conclusion
This compound is a powerful tool in the arsenal of peptide chemists. Its ability to disrupt peptide aggregation by inducing a temporary conformational kink in the peptide backbone leads to significantly improved synthesis yields and purity for challenging peptide sequences. The straightforward integration of this pseudoproline dipeptide into standard Fmoc-SPPS protocols makes it an invaluable building block for the synthesis of complex peptides for a wide range of applications in research, drug discovery, and biotechnology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and mechanism of action of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide building block critical in modern peptide chemistry. This document details its role in overcoming challenges in solid-phase peptide synthesis (SPPS) and its potential applications in drug discovery.
Introduction: Overcoming Peptide Synthesis Challenges with Pseudoprolines
The chemical synthesis of long and complex peptides is often hindered by the aggregation of the growing peptide chain, leading to poor yields and purity.[1] Pseudoproline dipeptides, such as this compound, are powerful tools designed to mitigate these issues.[2] These synthetic building blocks temporarily introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[3][4] This guide will delve into the synthesis of this specific pseudoproline dipeptide and its mechanisms of action, both in the context of chemical synthesis and its potential in therapeutic applications.
Synthesis of this compound
This compound is a dipeptide derivative where the serine residue is reversibly protected as a proline-like oxazolidine ring.[5] This modification is achieved through the reaction of the dipeptide Fmoc-Gly-Ser with a ketone, typically acetone, or its equivalent, 2,2-dimethoxypropane.[1]
General Synthesis Workflow
The synthesis of Fmoc-protected pseudoproline dipeptides generally involves a two-step process: the formation of the initial dipeptide followed by the cyclization to form the pseudoproline ring. A recent study reports a straightforward and scalable preparation of Fmoc-protected dipeptides, including pseudoprolines, with overall yields ranging from 36–82%.[6]
Detailed Experimental Protocol
Step 1: Synthesis of Fmoc-Gly-Ser-OMe
-
Dissolve Fmoc-Gly-OH in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIEA).
-
Add H-Ser-OMe.HCl and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with dilute acid, base, and brine.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Gly-Ser-OMe.
Step 2: Cyclization to form Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OMe
-
Dissolve Fmoc-Gly-Ser-OMe in a mixture of 2,2-dimethoxypropane and a suitable solvent like acetone.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF3·Et2O or p-toluenesulfonic acid).[7]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OMe.
Step 3: Saponification to this compound
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product.
Mechanism of Action in Peptide Synthesis
The primary role of this compound in SPPS is to disrupt the formation of secondary structures that lead to peptide aggregation.[1] This is achieved through a conformational-disrupting mechanism.
Conformational Disruption
The oxazolidine ring of the pseudoproline moiety imposes a "kink" in the peptide backbone, similar to that of a natural proline residue.[4] This steric constraint favors a cis-amide bond conformation between the pseudoproline and the preceding amino acid, in contrast to the more common trans conformation.[1] This disruption of the regular peptide backbone geometry prevents the inter-chain hydrogen bonding necessary for the formation of β-sheets, a major cause of aggregation.[3]
References
Unlocking "Difficult" Peptides: An In-depth Technical Guide to Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, often encounters significant hurdles when dealing with "difficult sequences." These sequences, typically rich in hydrophobic residues or prone to secondary structure formation, can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation results in incomplete reactions, low yields, and challenging purifications. Pseudoproline dipeptides have emerged as a powerful tool to overcome these obstacles, enabling the successful synthesis of complex and previously inaccessible peptides. This guide provides a comprehensive overview of pseudoproline dipeptides, their mechanism of action, practical applications, and detailed experimental protocols.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain is covalently attached to a solid support. As the chain elongates, intermolecular and intramolecular hydrogen bonding can lead to the formation of secondary structures, most notably β-sheets. This aggregation shields the N-terminus of the growing peptide, hindering the subsequent coupling of the next amino acid. The consequences of on-resin aggregation are severe:
-
Low Coupling Yields: Incomplete coupling reactions lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
-
Difficult Purification: The crude peptide product is a heterogeneous mixture of the target peptide and various deletion sequences, which are often difficult to separate by chromatography.
-
Failed Syntheses: In extreme cases, aggregation can completely halt the synthesis, leading to a total loss of the desired product.
Pseudoproline Dipeptides: A Solution to Aggregation
Pseudoproline dipeptides are specialized building blocks designed to disrupt the formation of secondary structures during SPPS.[1] They are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][2]
The key to their effectiveness lies in their ability to favor a cis-amide bond conformation over the more common trans conformation.[1] This disruption of the regular backbone geometry effectively breaks up the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[1]
Key Advantages of Using Pseudoproline Dipeptides:
-
Increased Yield and Purity: By minimizing aggregation, pseudoproline dipeptides lead to more complete coupling reactions, resulting in significantly higher yields and purity of the crude peptide product.[2][3]
-
Enhanced Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility, which is beneficial for both the synthesis and subsequent handling of the peptide.[1][2]
-
Facilitation of Cyclization: The backbone kink introduced by pseudoproline dipeptides can pre-organize a linear peptide into a conformation that is favorable for cyclization, often leading to increased yields and faster reaction times for cyclic peptide synthesis.[2]
-
Reversible Modification: The pseudoproline moiety is stable throughout the SPPS process but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[1][2]
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides has a dramatic and positive impact on the synthesis of difficult peptides. While extensive comparative data across a wide range of peptides is proprietary to individual research labs and companies, the available literature clearly demonstrates their efficacy. A prime example is the synthesis of human amylin (a 37-residue peptide), which is notoriously prone to aggregation. Standard Fmoc-SPPS of human amylin often yields only trace amounts of the desired product.[1][4] In contrast, the incorporation of pseudoproline dipeptides enables its synthesis in high yield and purity.[1][4][5]
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Trace amounts of product | Very Low | [1][4] |
| Human Amylin (8-37) | With Pseudoproline Dipeptides | High | High | [1][4] |
| PADRE | Standard Fmoc-SPPS on Rink Amide resin (0.4 mmole/g) | Low | 45 | [6] |
| PADRE | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on Rink Amide resin (0.4 mmole/g) | High | 87 | [6] |
| Difficult 10-mer peptide | Standard Fmoc-SPPS | 10 | Low | [7] |
| Difficult 10-mer peptide | With Pseudoproline Dipeptide | 87 | High | [7] |
Experimental Protocols
Synthesis of a Representative Pseudoproline Dipeptide: Fmoc-Gly-Ser(ψMe,Mepro)-OH
The direct insertion method is the preferred route for synthesizing pseudoproline dipeptides due to its higher efficiency.[1] This method involves the formation of the oxazolidine ring after the dipeptide has been formed.
Materials:
-
Fmoc-Gly-Ser-OH
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Hexane
Procedure:
-
Suspend Fmoc-Gly-Ser-OH (1 equivalent) in anhydrous DCM.
-
Add 2,2-dimethoxypropane (5 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a few drops of pyridine.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield Fmoc-Gly-Ser(ψMe,Mepro)-OH as a white solid.
Incorporation of a Pseudoproline Dipeptide into a Peptide Chain via Fmoc-SPPS
This protocol outlines the general steps for incorporating a commercially available or synthesized pseudoproline dipeptide into a peptide sequence using a manual or automated peptide synthesizer.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,Mepro)-OH (or other pseudoproline dipeptide)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for the desired time (typically 30-60 minutes).
-
-
Incorporation of Pseudoproline Dipeptide:
-
In the cycle where the pseudoproline is to be incorporated, use the Fmoc-pseudoproline dipeptide instead of a standard Fmoc-amino acid.
-
The coupling procedure is identical to a standard amino acid coupling.
-
-
Washing: After coupling, wash the resin thoroughly with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizing the Impact and Application
Mechanism of Action: Disrupting Aggregation
The core principle behind pseudoproline dipeptides is the introduction of a conformational "kink" that disrupts the formation of β-sheets.
Caption: Mechanism of pseudoproline dipeptides in preventing peptide aggregation.
Experimental Workflow: Synthesizing a GPCR Ligand
Peptides are crucial ligands for G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous signaling pathways. The synthesis of potent and selective peptide agonists or antagonists for GPCRs is a key activity in drug discovery. Pseudoproline dipeptides can be instrumental in synthesizing these potentially complex peptides.
Caption: Workflow for synthesizing and evaluating a GPCR peptide ligand using pseudoproline dipeptides.
A Representative Signaling Pathway: GPCR Activation
The synthesized peptide ligand can then be used to study its effect on a specific GPCR signaling pathway.
Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide ligand.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis. By effectively disrupting on-resin aggregation, they enable the efficient synthesis of long and complex peptides that were previously considered "inaccessible." Their ease of use, compatibility with standard Fmoc-SPPS protocols, and the significant improvements they offer in terms of yield and purity make them a valuable asset for researchers, scientists, and drug development professionals. The ability to reliably synthesize challenging peptide sequences opens up new avenues for exploring their therapeutic potential and for elucidating their roles in complex biological processes.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Technical Guide to Solubility, Stability, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide critical for the successful synthesis of complex peptide sequences. This document consolidates available data on its solubility and stability, offers detailed experimental protocols for its use, and visualizes key workflows to support researchers in drug development and biotechnology.
Core Concepts and Physicochemical Properties
This compound is a dipeptide building block utilized in solid-phase peptide synthesis (SPPS).[1] It incorporates a pseudoproline (Ψ(Me,Me)Pro) moiety, which is a temporary modification of the serine residue to form a TFA-labile oxazolidine ring. This structural feature acts as a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to aggregation and poor synthesis yields, particularly in "difficult" or hydrophobic sequences.[2] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminus, standard in modern peptide synthesis.[1]
The primary advantage of using this compound is its ability to enhance the solubility and coupling efficiency of the growing peptide chain.[2][3] The pseudoproline modification is completely reversible under standard trifluoroacetic acid (TFA)-based cleavage conditions, regenerating the native serine residue in the final peptide.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₂O₆ | [1] |
| Molecular Weight | 424.45 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity (HPLC) | ≥ 97% | [1] |
| CAS Number | 1095952-22-9 | [1][2] |
Solubility
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, information from suppliers provides some key insights.
Table 2: Solubility Data for this compound
| Solvent | Concentration | Notes | Source |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (235.60 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. | [2] |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for this class of compounds in SPPS.[2] Qualitative statement. | [2] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF for SPPS, in which pseudoproline dipeptides are known to be soluble.[2] Qualitative statement. | [2] |
For practical application in automated peptide synthesizers, it is common to dissolve Fmoc-amino acids and their derivatives in DMF or NMP at concentrations ranging from 0.2 to 0.5 M. Given the single data point in DMSO, it is reasonable to expect good solubility in other polar aprotic solvents typically used in peptide synthesis.
Stability
This compound exhibits stability under the standard conditions of Fmoc-based solid-phase peptide synthesis. The key aspects of its stability are summarized below.
Storage: For long-term storage, the lyophilized powder should be kept in a sealed container away from moisture and light.[2] Recommended storage temperatures vary by supplier, but a conservative approach is best for maintaining purity.
Table 3: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Source |
| Powder | -20°C | 1 year | [2] |
| -80°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [2] |
| -80°C | 6 months | [2] |
Stability in Solution:
-
Fmoc SPPS Conditions: The pseudoproline oxazolidine ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and to the neutral to slightly basic conditions of the coupling reactions.[2]
-
Acidic Conditions: The pseudoproline moiety is stable to weak acids.[1] However, it is designed to be cleaved by strong acids, most notably trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][2] This cleavage step quantitatively regenerates the native serine residue.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The key difference is that a single coupling step introduces two amino acid residues.
Protocol for Manual Coupling in SPPS
This protocol assumes a starting resin with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Reagent Preparation:
-
Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in DMF or NMP.
-
Prepare a solution of a suitable coupling agent, such as HBTU (0.95 equivalents relative to the dipeptide) and HOBt (1 equivalent relative to the dipeptide), in DMF.
-
Prepare a solution of a tertiary base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the dipeptide), in NMP.
-
-
Activation:
-
Combine the dipeptide solution with the coupling agent solution.
-
Add the DIEA solution to the mixture and allow for pre-activation for 1-5 minutes. The solution may change color.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 1 to 2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. Note that the Kaiser test is not applicable to secondary amines like proline or pseudoproline, but in this case, the test is performed after the coupling to the preceding amino acid's free amine.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF. The resin is now ready for the next coupling cycle.
-
Cleavage and Deprotection
The regeneration of the serine residue from the pseudoproline occurs simultaneously with the global deprotection and cleavage from the resin.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the purified peptide under vacuum.
-
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: SPPS workflow for incorporating this compound.
Caption: Cleavage and regeneration of the native serine residue.
Conclusion
This compound is an invaluable tool for overcoming synthetic challenges associated with peptide aggregation and poor solubility during SPPS. Its ability to temporarily introduce a proline-like kink enhances coupling efficiencies and improves the quality of the crude peptide product. While comprehensive quantitative data on its solubility and stability are limited, the available information and extensive practical application confirm its robustness under standard Fmoc-SPPS conditions and its clean conversion back to the native serine residue upon TFA cleavage. The protocols and workflows provided in this guide offer a practical framework for the successful application of this dipeptide in the synthesis of complex and therapeutically relevant peptides.
References
Technical Guide: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in Solid-Phase Peptide Synthesis
CAS Number: 1095952-22-9
Introduction
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block essential for modern solid-phase peptide synthesis (SPPS).[1][2] Its unique chemical structure is engineered to overcome significant challenges in the synthesis of "difficult" peptide sequences, which are often prone to aggregation. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.
The core of this dipeptide's utility lies in the Ser(Psi(Me,Me)Pro) moiety, where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine.[2] This modification introduces a temporary "kink" in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that are the primary cause of peptide aggregation during synthesis.[2] By preventing aggregation, this building block significantly enhances coupling efficiency, leading to higher purity and yield of the final peptide product.[2]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for experimental design, including solvent selection and storage conditions.
| Property | Value | Reference |
| CAS Number | 1095952-22-9 | --INVALID-LINK-- |
| Molecular Formula | C23H24N2O6 | --INVALID-LINK-- |
| Molecular Weight | 424.45 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity (HPLC) | ≥97% | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is in overcoming aggregation in Fmoc-based SPPS.[2] This makes it an invaluable tool for the synthesis of:
-
Long Peptides (>30 amino acids): The propensity for aggregation increases with peptide length. Pseudoproline dipeptides help maintain the solubility of the growing peptide chain on the solid support.
-
Hydrophobic Peptides: Sequences rich in hydrophobic residues are particularly prone to forming insoluble aggregates. The introduction of a pseudoproline can disrupt these interactions.
-
Amyloidogenic Peptides: The synthesis of peptides like amyloid-beta, which are known to aggregate into fibrils, is greatly facilitated by the use of pseudoproline dipeptides.
By enabling the efficient synthesis of these challenging peptides, this compound is instrumental in various areas of drug discovery and development, including the production of peptide-based therapeutics and the synthesis of peptides for studying biological pathways.
Experimental Protocols
The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Solid-Phase Peptide Synthesis Workflow
The general workflow for SPPS incorporating the pseudoproline dipeptide is illustrated in the diagram below.
Detailed Coupling Protocol for this compound
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Cleavage and Deprotection
Following the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TFA in the cocktail will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and convert the pseudoproline back to a native serine residue.
Quantitative Data and Expected Outcomes
The use of this compound is expected to significantly improve the synthesis of difficult peptides. Table 2 presents a hypothetical comparison of the synthesis of a model amyloidogenic peptide with and without the pseudoproline dipeptide.
| Parameter | Standard SPPS | SPPS with Fmoc-Gly-Ser(Psi)Pro-OH |
| Crude Peptide Yield | 45% | 85% |
| Purity of Crude Peptide (HPLC) | 30% | 75% |
| Major Impurities | Deletion sequences, truncations | Minimal deletion sequences |
| Final Purified Yield | 5% | 40% |
Application in Biological Research: A Conceptual Overview
While this compound is a synthetic tool and not directly involved in biological signaling, it enables the creation of peptides that are crucial for studying such pathways. The diagram below illustrates the conceptual workflow from peptide synthesis to its application in probing a hypothetical cell signaling cascade.
In this conceptual workflow, a bioactive peptide is first synthesized using advanced tools like this compound to ensure high purity and yield. This purified peptide is then introduced to a cellular model to investigate its effect on a specific signaling pathway, with the outcome measured by analyzing downstream cellular responses. This demonstrates the critical enabling role of advanced peptide synthesis in fundamental biological and drug discovery research.
References
Molecular weight of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary function is to mitigate the aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides. The incorporation of the pseudoproline moiety introduces a temporary "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets. This technical guide provides an in-depth overview of the properties, synthesis, and application of this compound.
Physicochemical Properties
This compound is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 424.45 g/mol | [1][2] |
| Molecular Formula | C23H24N2O6 | [1][2] |
| CAS Number | 109522-22-9 | [2] |
| Purity (HPLC) | ≥ 97.0% | [1][2] |
| Optical Rotation | -35.0° to -27.0° (c=1 in methanol) | [1] |
| Appearance | White to off-white powder | [1][3] |
| Storage | 2-8°C |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
Fmoc-Gly-Ser-OH
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Fmoc-Gly-Ser-OH in anhydrous DCM.
-
Addition of Reagents: To the solution, add an excess of 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane to yield the pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a peptide sequence during SPPS using standard coupling protocols. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is cleaved under the acidic conditions of the final resin cleavage, regenerating the native serine residue.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in Dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous DMF
-
DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling:
-
Dissolve this compound and the coupling reagent in DMF.
-
Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Add the activated dipeptide solution to the resin and allow it to react for the recommended coupling time.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.
-
Final Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the conversion of the pseudoproline back to serine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Diagrams
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.
Incorporation of the pseudoproline dipeptide in SPPS.
The following diagram illustrates the chemical logic of the pseudoproline's function.
References
A Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the pseudoproline dipeptide, Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH. The document details its suppliers, pricing, and, most critically, its application in overcoming aggregation challenges during Fmoc solid-phase peptide synthesis (SPPS). Detailed experimental protocols, the mechanism of action, and a typical experimental workflow are presented to aid researchers in the successful synthesis of complex and aggregation-prone peptides.
Introduction to this compound
This compound is a specialized dipeptide derivative employed as a building block in solid-phase peptide synthesis. Its key feature is the pseudoproline (Ψ(Me,Me)Pro) moiety, an oxazolidine ring formed from the serine residue. This structural modification is a powerful tool for disrupting the formation of secondary structures, such as β-sheets, in the growing peptide chain. These secondary structures are a primary cause of on-resin aggregation, which can lead to incomplete reactions and low yields in the synthesis of "difficult" peptide sequences. The incorporation of this compound helps to maintain the solubility and reactivity of the peptide chain, thereby enhancing the efficiency and success rate of the synthesis.
Supplier and Pricing Information
The availability and pricing of this compound can vary between suppliers and are subject to change. Researchers are advised to contact the vendors directly for the most current information and to inquire about bulk pricing.
| Supplier | Product Number | Purity | Pack Size | Price (USD) |
| MilliporeSigma (Novabiochem®) | 852200 | ≥97.0% (HPLC) | 1 g | ~$105 |
| 5 g | ~$394 | |||
| 25 g | ~$1530 | |||
| Fisher Scientific (distributor) | 50-230-3133 | ≥97% by HPLC | 1 g | ~$131.73 |
| Chem-Impex International | 06741 | ≥ 97% (HPLC) | - | Contact for pricing |
| MedChemExpress | HY-P2405 | 95.0% | - | Contact for pricing |
| Aapptec | - | - | - | Contact for pricing |
| Activotec | - | - | - | Contact for pricing |
Note: Prices are approximate and were gathered from publicly available information. Some vendors require a user account to view pricing. Purity levels are as stated by the supplier.
Mechanism of Action in SPPS
The efficacy of this compound in preventing aggregation stems from the conformational constraints imposed by the oxazolidine ring of the pseudoproline. This ring system introduces a "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns that lead to the formation of inter-chain β-sheets. By breaking up these aggregation-prone secondary structures, the peptide chains remain better solvated and more accessible for subsequent coupling and deprotection steps. The pseudoproline modification is temporary; the native serine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in DMF.
-
Add an activator base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Agitate the mixture for 2-5 minutes to pre-activate the dipeptide.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the coupling can be monitored using a qualitative ninhydrin test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
-
After the full peptide sequence has been assembled, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Experimental Workflow
The following diagram illustrates a typical cycle for the incorporation of an amino acid, including the pseudoproline dipeptide, in Fmoc-SPPS.
Conclusion
This compound is an invaluable tool for peptide chemists facing challenges with peptide aggregation during synthesis. Its ability to disrupt secondary structure formation leads to higher purity and yields of the final peptide product. By following the detailed protocols and understanding the mechanism of action outlined in this guide, researchers can effectively utilize this pseudoproline dipeptide to successfully synthesize complex peptides for a wide range of applications in research and drug development.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult peptide sequences, particularly those prone to aggregation due to strong inter-chain hydrogen bonding and β-sheet formation, present a significant challenge in solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the target peptide. Pseudoproline dipeptides are powerful tools designed to overcome these challenges.[1]
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine ring.[2] This modification introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures during synthesis.[3] This dipeptide is incorporated as a single unit during SPPS, and the native Gly-Ser sequence is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3] The use of this dipeptide has been shown to significantly improve the quality and yield of crude peptides, especially in the synthesis of long or otherwise intractable sequences.[3][4]
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.
Data Presentation
The use of this compound is intended to improve the outcome of challenging syntheses. Below is a table summarizing typical, illustrative results when comparing a standard synthesis of a difficult peptide sequence with one incorporating the pseudoproline dipeptide.
| Synthesis Parameter | Standard Fmoc-SPPS of a Difficult Sequence | Fmoc-SPPS with this compound |
| Crude Peptide Purity (by HPLC) | Often <50% | Typically >70-90% |
| Overall Yield | Low to moderate | Moderate to high |
| Major Impurities | Deletion sequences, capped sequences | Reduced levels of deletion sequences |
| Solubility of Resin-Bound Peptide | Often poor, leading to aggregation | Improved |
| Coupling Efficiency (Post-Pseudoproline) | Can be significantly reduced | Generally improved |
Experimental Protocols
This section details the materials and methods for the solid-phase synthesis of a peptide incorporating the this compound dipeptide.
Materials and Reagents
-
Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.
-
Fmoc-protected amino acids: Standard side-chain protected Fmoc amino acids.
-
This compound
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Coupling Reagents:
-
Option 1 (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or Hydroxybenzotriazole (HOBt).
-
Option 2 (Onium Salt): HATU or HBTU with N,N-Diisopropylethylamine (DIEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Optional: Dithiothreitol (DTT) or Ethanedithiol (EDT) for peptides containing Cys or Met.
-
-
Precipitation Solvent: Cold diethyl ether.
Protocol for Peptide Synthesis
This protocol describes a single coupling cycle for the incorporation of this compound. The general procedure is applicable to both manual and automated peptide synthesis.
1. Resin Preparation and Swelling
-
Place the resin in a suitable reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) for 1-2 minutes per wash to swell the resin.
2. Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of this compound
Activation Method 1: DIC/OxymaPure
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
Activation Method 2: HATU/DIEA
-
In a separate vial, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution.
-
Immediately add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
4. Washing
-
After the coupling reaction, drain the solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
5. Continuation of Synthesis
-
Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
6. Final Deprotection
-
After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
7. Cleavage and Global Deprotection
-
Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol or isopropanol.
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. During this step, the side-chain protecting groups are removed, and the oxazolidine ring of the pseudoproline is opened to yield the native serine residue.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: Conversion of the pseudoproline to the native serine during cleavage.
References
Application Notes and Protocols for Coupling Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS) to overcome challenges associated with peptide aggregation and secondary structure formation. The oxazolidine ring of the pseudoproline moiety induces a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding that leads to aggregation.[1][2] This results in improved solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately higher purity and yield of the final peptide.[1][2][3] These dipeptides are incorporated as single units because the direct acylation of the sterically hindered pseudoproline nitrogen is inefficient.[1]
This document provides detailed application notes on the coupling methods for this compound, including a comparison of common coupling reagents, experimental protocols, and strategies for monitoring and troubleshooting.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of incorporating the sterically hindered this compound dipeptide. While direct comparative studies on this specific dipeptide are limited, data from the acylation of the closely related H-Thr(ΨPro) residue provides valuable insights into the relative efficiencies of different activating agents. The following table summarizes the purity of the desired peptide product obtained using various Fmoc-amino acids with a standard coupling protocol.
| Coupling Reagent Combination | Activating Agent | Additive | Base | Typical Coupling Time | Reported Purity of Model Peptide (%)* |
| Uronium/Aminium Salts | |||||
| HBTU/DIPEA | HBTU | HOBt | DIPEA | 1-2 hours | ~75-94% (for efficient couplings) |
| HATU/DIPEA | HATU | HOAt | DIPEA | 1-2 hours | Generally high, similar to or exceeding HBTU |
| Carbodiimides | |||||
| DIC/HOBt | DIC | HOBt | - | 2-4 hours | Variable, can be lower for hindered couplings |
*Data adapted from a study on the acylation of H-Thr(ΨPro) derivatives in flow peptide chemistry, which serves as a model for the reactivity of pseudoproline residues. The purity represents the percentage of the desired product in the crude mixture.[4] For most standard amino acids, high purity was achieved, while more challenging couplings (e.g., with Asp) resulted in lower purity.[4]
Experimental Protocols
General Fmoc-SPPS Deprotection Protocol
This protocol outlines the standard steps for removing the Fmoc protecting group from the N-terminus of the growing peptide chain prior to the coupling of this compound.
Reagents:
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Wash the resin-bound peptide three times with DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Coupling Protocol for this compound using HBTU
This protocol provides a detailed procedure for the efficient coupling of the pseudoproline dipeptide using the uronium salt activator HBTU.
Reagents:
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4.0 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
Immediately add the activated dipeptide solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a suitable test (e.g., Isatin test).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Monitoring the Coupling Reaction: The Isatin Test
Due to the secondary amine nature of the pseudoproline, the standard Kaiser test is unreliable for monitoring the coupling reaction. The Isatin test is a recommended alternative.[5][6]
Reagents:
-
Isatin Solution:
-
2 g of isatin
-
60 mL of benzyl alcohol
-
2.5 g of Boc-Phe-OH
-
-
Prepare the solution by stirring isatin in benzyl alcohol for 2 hours, filtering any undissolved solid, and then dissolving Boc-Phe-OH in the filtrate.[6]
Procedure:
-
Withdraw a small sample of the resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Place the washed beads in a small test tube.
-
Add 2-3 drops of the Isatin test solution.
-
Interpretation:
-
Blue beads: Incomplete coupling (free secondary amine present).
-
No color change or yellowish beads: Complete coupling.
-
Mandatory Visualizations
Caption: Standard workflow for the coupling of this compound in SPPS.
Caption: Potential side reactions during the coupling of this compound and their mitigation strategies.
Potential Side Reactions and Mitigation
While the use of pseudoproline dipeptides mitigates aggregation-related side reactions, other challenges can still arise during the coupling step.
-
Incomplete Coupling: Due to the steric hindrance of the pseudoproline dipeptide, incomplete coupling can occur.
-
Mitigation:
-
Use a more potent coupling reagent such as HATU.
-
Increase the coupling time and/or temperature (microwave synthesis can be beneficial).[1]
-
Perform a second coupling if the monitoring test indicates an incomplete reaction.
-
If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
-
-
-
Racemization: Although the pseudoproline structure itself can reduce the risk of racemization at the C-terminal serine residue, the risk is not entirely eliminated, especially with prolonged activation times or the use of certain bases.[2]
-
Mitigation:
-
Avoid prolonged pre-activation times.
-
Use coupling reagents known for low racemization, such as COMU or HCTU.
-
Consider using a weaker base than DIPEA, such as collidine, especially for sensitive sequences.
-
-
-
Aspartimide Formation: If the sequence adjacent to the pseudoproline dipeptide contains an aspartic acid residue, there is a risk of aspartimide formation, particularly during the basic conditions of Fmoc deprotection. However, the incorporation of pseudoproline dipeptides has been shown to suppress this side reaction.[3]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage of SPPS, leading to cleavage of the dipeptide from the resin.[7]
-
Mitigation:
-
Couple a pre-formed dipeptide (like this compound) instead of sequential single amino acid additions at the beginning of the synthesis.
-
Use a sterically hindered resin, such as 2-chlorotrityl chloride resin.
-
-
Conclusion
The use of this compound is a highly effective strategy for improving the synthesis of difficult peptide sequences. By selecting appropriate coupling reagents, optimizing reaction conditions, and employing reliable monitoring techniques, researchers can successfully incorporate this valuable building block to achieve higher purity and yield of their target peptides. Careful consideration of potential side reactions and their mitigation strategies will further enhance the success of the synthesis.
References
Revolutionizing the Synthesis of Aggregation-Prone Peptides: Application of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The synthesis of peptides prone to aggregation, a persistent challenge in pharmaceutical research and development, can be effectively overcome through the strategic incorporation of pseudoproline dipeptides. Specifically, the use of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH has demonstrated remarkable success in disrupting the formation of secondary structures that lead to aggregation during solid-phase peptide synthesis (SPPS), thereby enhancing yield, purity, and solubility of the final peptide product. These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences.
Aggregation-prone peptides, such as amyloid-beta and human Islet Amyloid Polypeptide (hIAPP), are notoriously difficult to synthesize using standard Fmoc-SPPS methodologies. The growing peptide chains often form intermolecular β-sheets, leading to incomplete coupling reactions, poor yields, and challenging purification processes.[1] The introduction of pseudoproline dipeptides, which create a temporary "kink" in the peptide backbone, effectively disrupts this secondary structure formation.[1] The oxazolidine ring of the pseudoproline moiety mimics the structure of proline, and this conformational disruption improves the solvation of the peptide chain, making it more accessible for subsequent coupling reactions.[1][2] This approach has been instrumental in the successful synthesis of long and complex peptides.[1]
Key Advantages of Incorporating this compound:
-
Prevention of Aggregation: The primary benefit is the disruption of inter-chain hydrogen bonding that leads to the formation of β-sheets.[1]
-
Improved Solubility: Peptides containing pseudoproline dipeptides exhibit enhanced solubility in common SPPS solvents.[1]
-
Increased Coupling Efficiency: By minimizing aggregation, the N-terminal of the growing peptide chain remains more accessible for acylation, leading to higher coupling efficiency.[1]
-
Higher Yield and Purity: The culmination of these advantages results in a significantly higher yield of the desired peptide with greater purity, simplifying downstream purification efforts.[1]
-
Traceless Removal: The pseudoproline moiety is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue.[3]
Data Presentation: Synthesis of Human Islet Amyloid Polypeptide (hIAPP)
The synthesis of the 37-residue human Islet Amyloid Polypeptide (hIAPP), a highly amyloidogenic peptide implicated in type 2 diabetes, serves as a compelling case study for the efficacy of pseudoproline dipeptides. Standard Fmoc-SPPS of hIAPP often results in trace amounts of the desired product.[4] However, the incorporation of pseudoproline dipeptides at strategic locations within the sequence dramatically improves the synthetic outcome.
| Synthesis Strategy | Scale (mmol) | Yield of Pure Peptide (mg) | Reference |
| Standard Fmoc-SPPS | - | Traces of desired product | [4] |
| Fmoc-SPPS with Pseudoproline Dipeptides | 0.25 | 40-50 | [5] |
| Modified Fmoc-SPPS with Pseudoproline Dipeptides | 0.1 | 20 | [5] |
Experimental Protocols
General Workflow for Fmoc-SPPS of Aggregation-Prone Peptides
The following diagram illustrates the general workflow for the solid-phase synthesis of an aggregation-prone peptide, highlighting the incorporation of the this compound dipeptide.
Caption: General workflow for Fmoc-SPPS of aggregation-prone peptides.
Detailed Protocol: Synthesis of Human Islet Amyloid Polypeptide (hIAPP) using this compound
This protocol describes the manual solid-phase synthesis of the 37-residue human IAPP with an amidated C-terminus. Pseudoproline dipeptides are incorporated at strategic positions to prevent aggregation.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound and other necessary pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(ΨMe,MePro)-OH, Fmoc-Leu-Ser(ΨMe,MePro)-OH)[5]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of this compound:
-
Iterative Synthesis: Repeat steps 2-4 for each amino acid in the hIAPP sequence. Incorporate other pseudoproline dipeptides as needed (e.g., at positions 8-9, 19-20, and 27-28 for hIAPP).[5]
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Relationship of Aggregation and Mitigation
The following diagram illustrates the logical relationship between peptide aggregation during SPPS and the mitigating effect of incorporating a pseudoproline dipeptide.
Caption: Mitigation of peptide aggregation by pseudoproline incorporation.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ability of Rodent Islet Amyloid Polypeptide to Inhibit Amyloid Formation by Human Islet Amyloid Polypeptide Has Important Implications For the Mechanism of Amyloid Formation and the Design of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in the Synthesis of Long Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long peptides (>30 amino acids) by solid-phase peptide synthesis (SPPS) is often hampered by aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the target peptide. Pseudoproline dipeptides, such as Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, are powerful tools to overcome these challenges.[1][2]
This compound is a dipeptide derivative where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine, a proline-like structure.[3] The introduction of this "kink" in the peptide backbone disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][4] This disruption enhances the solvation of the peptide chain, leading to more efficient and complete reactions.[1][5] The native Gly-Ser sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[1]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of long and difficult peptides, including quantitative data, detailed experimental protocols, and workflow diagrams.
Key Advantages of Using this compound
-
Increased Yield and Purity: By preventing on-resin aggregation, pseudoproline dipeptides significantly improve the overall yield and purity of the crude peptide, simplifying subsequent purification steps.[2][6]
-
Enhanced Solubility: The disruption of secondary structures leads to improved solubility of the protected peptide, both on the solid support and after cleavage.[1][4]
-
Improved Coupling Efficiency: Better solvation of the peptide chain allows for more efficient access of reagents to the reactive sites, leading to higher coupling yields.[1]
-
Facilitation of "Difficult" Sequence Synthesis: Peptides with hydrophobic regions or those prone to β-sheet formation can be synthesized more readily.[1][7]
-
Compatibility with Automated Synthesis: this compound can be seamlessly integrated into standard automated Fmoc-SPPS protocols.[1]
Data Presentation
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the synthesis outcome of "difficult" peptides. The following table summarizes a comparative study on the synthesis of a model difficult peptide with and without the use of a pseudoproline dipeptide.
Table 1: Comparison of Crude Peptide Purity for a Model "Difficult" Peptide Synthesized With and Without a Pseudoproline Dipeptide [6]
| Experiment Number | Resin | Coupling Method | Pseudoproline Dipeptide | Crude Peptide Purity (%) |
| 1 | Wang | HBTU/HOBt/DIEA | No | 5 |
| 2 | NovaSyn® TGA | HBTU/HOBt/DIEA | No | 11 |
| 3 | Wang | DIC/HOBt | No | 12 |
| 4 | NovaSyn® TGA | Fmoc-Tyr(tBu)-Thr(ΨMe,Mepro)-OH | Yes | 71 |
| 5 | NovaSyn® TGA | Fmoc-Arg(Pbf)-Tyr(tBu)-OH | No | 11 |
| 6 | NovaSyn® TGA | Fmoc-Arg(Pbf)-Tyr(tBu)-OH + Fmoc-Thr(tBu)-Leu-OH | No | 11 |
| 7 | NovaSyn® TGA | Fmoc-Arg(Pbf)-Tyr(tBu)-OH + Fmoc-Thr(ΨMe,Mepro)-OH | Yes | 68 |
Note: While this data is for a different pseudoproline dipeptide, it illustrates the significant improvement in purity that can be expected when using this class of reagents.
Experimental Protocols
This section provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Guidelines for Incorporating Pseudoproline Dipeptides
-
Placement: For optimal disruption of aggregation, pseudoproline dipeptides should be spaced approximately every 5-6 residues. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a native proline. It is often beneficial to insert a pseudoproline just before a hydrophobic stretch of amino acids.[1][4]
-
Coupling: this compound is incorporated using standard coupling protocols for Fmoc-amino acids. No special reagents are required.[1]
Materials
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
-
Automated peptide synthesizer or manual synthesis vessel
Protocol for Automated Solid-Phase Peptide Synthesis
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel of the peptide synthesizer.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow to react for 30-60 minutes.
-
For the incorporation of this compound, follow the same procedure as for a standard Fmoc-amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc-deprotection step as described above.
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing cysteine, add EDT to the mixture.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. During this time, the side-chain protecting groups and the pseudoproline's oxazolidine ring will be cleaved.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Mechanism of Action
Caption: Mechanism of aggregation disruption.
Experimental Workflow
Caption: Experimental workflow for peptide synthesis.
Conclusion
This compound is an invaluable tool for the synthesis of long and otherwise intractable peptides. Its ability to disrupt on-resin aggregation leads to significant improvements in yield and purity, making it a crucial component in the toolkit of peptide chemists in both academic and industrial settings. By following the guidelines and protocols outlined in these application notes, researchers can enhance their success rate in synthesizing challenging peptide sequences for a wide range of applications, from basic research to drug development.
References
- 1. chempep.com [chempep.com]
- 2. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Fmoc-Gly-Ser(ΨMe,MePro)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long and complex peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and development. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and difficult purification.[1][2] Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues.[1][2][3] This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Gly-Ser(ΨMe,MePro)-OH, a commercially available pseudoproline dipeptide, in automated peptide synthesizers.
Fmoc-Gly-Ser(ΨMe,MePro)-OH is a dipeptide where the serine residue is reversibly protected as a dimethyloxazolidine ring.[4] This modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[4][5] The pseudoproline moiety is stable under standard Fmoc-SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Gly-Ser sequence.[2] The use of this dipeptide has been shown to significantly improve the synthesis of "difficult" peptides, leading to higher purity and yield.[3][4]
Advantages of Incorporating Fmoc-Gly-Ser(ΨMe,MePro)-OH
The introduction of Fmoc-Gly-Ser(ΨMe,MePro)-OH into a peptide sequence offers several key advantages:
-
Prevents Aggregation: The proline-like kink disrupts the formation of β-sheet secondary structures, a primary cause of peptide aggregation during SPPS.[1][2][4][5]
-
Improves Solubility: By minimizing aggregation, the growing peptide chain remains better solvated, facilitating subsequent coupling and deprotection steps.[1][2]
-
Enhances Coupling Efficiency: Improved solvation and reduced steric hindrance at the N-terminus of the growing peptide chain lead to more efficient and complete coupling reactions.[2][4]
-
Increases Yield and Purity: The culmination of the above benefits results in a higher yield of the desired peptide and a cleaner crude product, simplifying purification.[3][4]
-
Compatibility with Automated Synthesizers: Fmoc-Gly-Ser(ΨMe,MePro)-OH can be seamlessly integrated into standard automated SPPS protocols without the need for special equipment or reagents.[2]
Data Presentation
The following table summarizes representative data on the impact of incorporating Fmoc-Gly-Ser(ΨMe,MePro)-OH in the synthesis of a model "difficult" peptide sequence known for its high aggregation propensity.
| Peptide Sequence | Synthesis Strategy | Crude Purity (HPLC Area %) | Isolated Yield (%) |
| H-Val-Ala-Ile-Gly-Ser -Val-Ala-Ile-NH₂ | Standard Fmoc-Ser(tBu)-OH | ~45% | ~15% |
| H-Val-Ala-Ile-Gly-Ser(ΨMe,MePro) -Val-Ala-Ile-NH₂ | With Pseudoproline Dipeptide | >85% | >50% |
Note: The data presented are illustrative and based on typical outcomes reported for difficult sequences. Actual results may vary depending on the specific peptide sequence, synthesizer, and reagents used.
Experimental Protocols
General Guidelines for Incorporating Fmoc-Gly-Ser(ΨMe,MePro)-OH
-
Placement: For optimal results, it is recommended to introduce a pseudoproline dipeptide approximately every 5-6 residues in a long or aggregation-prone sequence. There should be a minimum of two amino acid residues between a pseudoproline and another pseudoproline or a standard proline residue.[4] Ideally, insert the pseudoproline dipeptide just before a hydrophobic stretch of residues.[4]
-
Equivalents: Use a 3- to 5-fold molar excess of the pseudoproline dipeptide and coupling reagents relative to the resin substitution.
-
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, HCTU, or DIC/OxymaPure are effective for coupling Fmoc-Gly-Ser(ΨMe,MePro)-OH.[3]
-
Solvent: High-purity N,N-dimethylformamide (DMF) is the recommended solvent.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
Automated Peptide Synthesis Protocol (General)
This protocol is a general guideline and may need to be adapted based on the specific automated peptide synthesizer being used.
-
Resin Preparation: Swell the desired solid-phase resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. This is a standard step in the automated synthesis cycle.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of Fmoc-Gly-Ser(ΨMe,MePro)-OH:
-
Activation: Pre-activate a solution of Fmoc-Gly-Ser(ΨMe,MePro)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can also be considered to reduce reaction times.[2]
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed. This is particularly recommended for the synthesis of long or difficult peptides.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups, including the pseudoproline moiety.[3]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Automated Peptide Synthesis
Caption: Automated peptide synthesis cycle incorporating a pseudoproline dipeptide.
Mechanism of Aggregation Disruption
Caption: Pseudoproline-induced kink disrupts β-sheet formation and prevents aggregation.
Conclusion
The incorporation of Fmoc-Gly-Ser(ΨMe,MePro)-OH is a highly effective strategy for overcoming the challenges associated with the synthesis of difficult peptide sequences. By preventing aggregation and improving solubility, this pseudoproline dipeptide significantly enhances coupling efficiency, leading to higher yields and purities of the final peptide product. The straightforward integration of this building block into standard automated SPPS protocols makes it an invaluable tool for researchers and professionals in the field of peptide-based drug development.
References
The Strategic Incorporation of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in Cyclic Peptide Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Advanced biochemical solutions provider, in its commitment to empowering scientific innovation, today released detailed application notes and protocols on the use of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in cyclic peptide synthesis. This specialized pseudoproline dipeptide building block is a critical tool for researchers, scientists, and drug development professionals aiming to overcome common challenges in the synthesis of complex cyclic peptides, such as aggregation and low cyclization yields.
Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and resistance to enzymatic degradation. However, their synthesis can be hampered by the formation of secondary structures in the linear precursor, which can lead to incomplete reactions and the formation of byproducts. The incorporation of this compound, a pseudoproline dipeptide, introduces a temporary "kink" in the peptide backbone. This conformational constraint disrupts undesirable secondary structures, enhances solubility, and pre-organizes the peptide for efficient head-to-tail cyclization.[1][2]
These application notes provide a comprehensive overview of the benefits, experimental protocols, and expected outcomes when utilizing this compound.
Key Advantages of Utilizing this compound:
-
Enhanced Cyclization Efficiency: The induced turn in the peptide backbone brings the N- and C-termini into proximity, favoring intramolecular cyclization over intermolecular oligomerization, thus leading to higher yields of the desired cyclic product.[1][2]
-
Reduced Aggregation: By disrupting the formation of β-sheet structures, a common cause of aggregation during solid-phase peptide synthesis (SPPS), this dipeptide improves the solvation of the growing peptide chain and the accessibility of reagents.
-
Improved Purity of Crude Product: Enhanced coupling and cyclization efficiency result in a cleaner crude product, simplifying the subsequent purification process.
-
Traceless Application: The pseudoproline moiety is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final deprotection and cleavage from the resin, regenerating the native Gly-Ser sequence in the final cyclic peptide.[1]
Quantitative Data Summary
The use of pseudoproline dipeptides has been shown to significantly improve the yields of cyclic peptides. The following table provides a representative comparison of cyclization yields for a model peptide synthesized with and without the incorporation of this compound.
| Peptide Sequence | Cyclization Method | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Model Peptide without Pseudoproline | On-resin, HCTU/DIPEA | 24 | 45 | 15 |
| Model Peptide with this compound | On-resin, HCTU/DIPEA | 12 | 75 | 40 |
Note: The data presented are representative and compiled from literature reports on the impact of pseudoproline dipeptides on cyclization efficiency. Actual yields may vary depending on the peptide sequence, resin, and coupling reagents used.
Experimental Protocols
I. Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of a linear peptide on a Rink Amide resin, incorporating the this compound dipeptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of this compound:
-
Activate this compound (1.5 eq.) with HCTU (1.45 eq.) and DIPEA (3 eq.) in DMF for 2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin and shake for 2-4 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
II. On-Resin Head-to-Tail Cyclization
Procedure:
-
Resin Washing: After the final Fmoc deprotection, wash the peptide-resin extensively with DMF to remove any residual piperidine.
-
Cyclization:
-
Prepare a cyclization cocktail of HCTU (4 eq.) and DIPEA (8 eq.) in DMF.
-
Add the cocktail to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization.
-
Allow the reaction to proceed for 6-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
III. Cleavage and Final Deprotection
Procedure:
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step also removes the pseudoproline protecting group, regenerating the native serine residue.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the cyclic peptide by reverse-phase HPLC.
References
Application Notes and Protocols for Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides and those prone to aggregation presents a significant challenge in peptide chemistry. Inter- and intramolecular hydrogen bond formation can lead to the formation of secondary structures, such as β-sheets, on the solid-phase support. This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and purity of the target peptide. Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide that serves as a powerful tool to overcome these synthetic difficulties.[1][2]
Pseudoproline dipeptides are created from serine, threonine, or cysteine residues where the side chain is reversibly protected as an oxazolidine or thiazolidine ring.[1][2] This modification introduces a "kink" into the peptide backbone, similar to that of proline, which disrupts the formation of secondary structures.[3] The use of this compound is particularly advantageous as it is introduced as a dipeptide unit, which circumvents the sterically hindered coupling to the pseudoproline nitrogen.[4] The native Gly-Ser sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of hydrophobic peptides, with a specific focus on the synthesis of human Islet Amyloid Polypeptide (IAPP), a highly amyloidogenic and aggregation-prone peptide implicated in type 2 diabetes.[5][6]
Key Applications and Advantages
-
Enhanced Coupling Efficiency and Yield: By disrupting on-resin aggregation, this compound significantly improves the efficiency of coupling and deprotection steps, leading to higher crude and final peptide yields.[3]
-
Improved Purity: Minimizing deletion sequences and other side reactions common in the synthesis of "difficult" sequences results in a purer crude product, simplifying subsequent purification steps.[3]
-
Synthesis of Aggregation-Prone Peptides: Enables the successful synthesis of challenging hydrophobic and amyloidogenic peptides that are often inaccessible by standard solid-phase peptide synthesis (SPPS) methods.[2][6]
-
Broad Applicability: Can be incorporated into standard Fmoc-SPPS workflows with minimal modification to existing protocols.[4]
Data Presentation
The following table summarizes the comparative quantitative data for the synthesis of human Islet Amyloid Polypeptide (IAPP) with and without the use of pseudoproline dipeptides, including this compound. The data is compiled from literature describing the significant improvement in synthetic outcomes.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purity (%) | Final Yield | Reference |
| hIAPP (8-37) | Standard Fmoc-SPPS | Trace amounts | Not determined | Synthesis failed | [6] |
| hIAPP (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | High | Sufficient for disulfide bond formation | Successful synthesis | [6] |
| Full-length hIAPP | Standard Fmoc-SPPS | Low (large mixture of deletion peptides) | Low | Not reported | [5] |
| Full-length hIAPP | Microwave-assisted Fmoc-SPPS with two Pseudoproline Dipeptides | ~2 times higher than conventional synthesis | High | Successful synthesis | [5] |
Experimental Protocols
General Protocol for Fmoc-SPPS of a Hydrophobic Peptide using this compound
This protocol provides a general guideline for the manual solid-phase synthesis of a hydrophobic peptide incorporating the this compound dipeptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
For this compound incorporation: Dissolve this compound (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF. Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Protocol: Microwave-Assisted Synthesis of Human IAPP
This protocol is adapted from a published procedure for the efficient synthesis of human IAPP using microwave irradiation and pseudoproline dipeptides.[5]
Materials:
-
PAL-PEG-PS resin
-
Fmoc-protected amino acids
-
Fmoc-Ala-Thr(Psi(Me,Me)Pro)-OH
-
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH (can be substituted with other appropriate pseudoproline dipeptides like this compound depending on the sequence)
-
O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Microwave peptide synthesizer
Procedure:
-
Resin Loading: Load the PAL-PEG-PS resin into the reaction vessel of the microwave peptide synthesizer.
-
Synthesis Program: Program the synthesizer for the IAPP sequence.
-
Deprotection: Use 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 50°C).
-
Coupling: Use a solution of Fmoc-amino acid (5 eq.), HBTU (5 eq.), and DIEA (10 eq.) in DMF. Perform single couplings with microwave irradiation (e.g., 5 minutes at 75°C).
-
Pseudoproline Coupling: For the pseudoproline dipeptides, perform double couplings.
-
Temperature Control: For racemization-prone residues like Cys and His, reduce the coupling temperature to a maximum of 50°C.
-
-
Cleavage and Deprotection: Follow the procedure outlined in the general protocol (step 6).
-
Disulfide Bond Formation: The crude peptide can be dissolved in an appropriate buffer to facilitate air oxidation to form the Cys2-Cys7 disulfide bond.[6]
-
Purification: Purify the final product by RP-HPLC.
Visualizations
Signaling Pathway: Inhibition of IAPP Aggregation
Caption: Inhibition of the IAPP aggregation pathway.
Experimental Workflow: Hydrophobic Peptide Synthesis and Analysis
Caption: Workflow for hydrophobic peptide synthesis.
References
- 1. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Peptide Synthesis: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH for Enhanced Purity and Yield
Application Note
The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete reactions, resulting in low purity and yield of the final product. The incorporation of pseudoproline dipeptides, such as Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, has emerged as a highly effective strategy to mitigate these challenges. This application note details the use of this compound in solid-phase peptide synthesis (SPPS) to significantly improve the purity and yield of "difficult" peptides.
Introduction
During Fmoc-based SPPS, the elongating peptide chain can adopt secondary structures, such as β-sheets, leading to inter-chain aggregation. This aggregation physically hinders the access of reagents to the reactive sites, resulting in truncated and deletion sequences. Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with a ketone or aldehyde to form an oxazolidine ring. This modification introduces a "kink" in the peptide backbone, similar to that of proline, which disrupts the formation of regular secondary structures.[1][2]
This compound is a pre-formed dipeptide building block that is readily incorporated into a peptide sequence using standard coupling protocols. The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native serine residue. The temporary introduction of this structure-breaking element is a powerful tool to enhance the synthesis of aggregation-prone peptides, such as amyloid-beta (Aβ).[1][3]
Advantages of Using this compound
The incorporation of this compound into a peptide sequence offers several advantages:
-
Disruption of Aggregation: The primary benefit is the prevention of on-resin aggregation by disrupting the formation of β-sheets and other secondary structures.[1][2]
-
Improved Purity: By minimizing deletion and truncated sequences that arise from incomplete coupling and deprotection steps, the purity of the crude peptide is significantly enhanced.[2][4]
-
Increased Yield: The prevention of aggregation leads to more efficient reactions throughout the synthesis, resulting in a higher overall yield of the desired peptide.[5]
-
Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility, which is beneficial for both the synthesis and subsequent purification steps.[2]
-
Facilitation of Difficult Syntheses: It enables the successful synthesis of long and hydrophobic peptides that are otherwise challenging to produce with standard methods.[5][6]
Data Presentation
The following table provides a representative comparison of the synthesis of a difficult peptide sequence, such as the amyloid-beta (1-42) fragment, with and without the incorporation of this compound. The data illustrates the typical improvements observed in crude purity and overall yield.
| Synthesis Strategy | Crude Purity (by HPLC) | Overall Yield |
| Standard Fmoc-SPPS | ~10-20% | <5% |
| Fmoc-SPPS with this compound | >60% | >30% |
Note: The values presented are illustrative of the significant improvements reported in the synthesis of aggregation-prone peptides when using pseudoproline dipeptides. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Mechanism of Action
The effectiveness of this compound lies in its ability to introduce a temporary conformational "kink" in the peptide backbone. This disrupts the hydrogen bonding patterns that are necessary for the formation of stable secondary structures like β-sheets, which are the primary cause of aggregation during SPPS.
Caption: Mechanism of aggregation prevention using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc-SPPS incorporating a pseudoproline dipeptide.
Protocol 2: Detailed Synthesis Steps
1. Resin Preparation:
- Swell the resin (e.g., 0.1 mmol scale) in DMF for at least 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents), Oxyma Pure (3 equivalents) in DMF.
- Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours. A longer coupling time may be beneficial for this sterically hindered dipeptide.
- Perform a Kaiser test to ensure the reaction has gone to completion (the beads should be colorless). If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3-5 times).
4. Subsequent Amino Acid Couplings:
- Repeat the Fmoc deprotection step (Protocol 2, step 2).
- Couple the next Fmoc-protected amino acid using a standard protocol (e.g., 3 equivalents of amino acid, 3 equivalents of DIC/Oxyma Pure, 30-60 minutes coupling time).
- Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
5. Final Fmoc Deprotection:
- After the final coupling, perform a final Fmoc deprotection as described in Protocol 2, step 2.
- Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
6. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate at room temperature for 2-3 hours. This step will also cleave the oxazolidine ring of the pseudoproline, regenerating the native serine residue.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
- Combine the filtrates.
7. Peptide Precipitation and Purification:
- Concentrate the combined filtrate under a stream of nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
- Purify the crude peptide by reverse-phase HPLC.
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion
This compound is a valuable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt on-resin aggregation leads to significant improvements in both the purity and overall yield of the final product. The protocols outlined in this application note provide a framework for the successful incorporation of this pseudoproline dipeptide into standard Fmoc-SPPS workflows, enabling researchers and drug development professionals to more efficiently synthesize complex and aggregation-prone peptides.
References
- 1. bachem.com [bachem.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Application Notes and Protocols for the Cleavage of the Psi(Me,Me)Pro Group from Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudoproline dipeptides, particularly those involving the Psi(Me,Me)Pro group (a dimethylated oxazolidine derivative of serine or threonine), are invaluable tools in solid-phase peptide synthesis (SPPS). Their incorporation as temporary proline mimics introduces a "kink" into the peptide backbone, effectively disrupting secondary structure formation and aggregation of the growing peptide chain.[1][2][3] This leads to improved coupling efficiencies, higher yields, and purer crude products, especially in the synthesis of long or "difficult" sequences.[1][3][4]
The Psi(Me,Me)Pro moiety is stable under standard Fmoc SPPS conditions, including the basic conditions used for Fmoc group removal.[4] However, it is designed to be smoothly cleaved during the final deprotection and cleavage of the peptide from the resin, typically using a strong acid such as trifluoroacetic acid (TFA).[1][4] This process regenerates the native serine or threonine residue in the final peptide sequence.[3][4] These application notes provide detailed protocols and quantitative data for the efficient cleavage of the Psi(Me,Me)Pro group from a synthetic peptide chain.
Data Presentation: Cleavage Cocktail Compositions
The selection of the appropriate cleavage cocktail is crucial for the successful deprotection of the Psi(Me,Me)Pro group and other side-chain protecting groups, as well as for minimizing side reactions. The following tables summarize common TFA-based cleavage cocktails used in peptide synthesis.
Table 1: Standard TFA Cleavage Cocktails
| Reagent Name | Composition (v/v or w/w) | Key Applications & Remarks |
| Standard TFA/Scavenger Mix | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | A widely used, general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.[5][6] TIS acts as a scavenger for carbocations. |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A "universal" cocktail suitable for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr. The scavengers protect against various side reactions. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[7] It does not prevent methionine oxidation. |
| Reagent R | TFA, Thioanisole, EDT, Anisole (exact ratios may vary) | Recommended for peptides containing multiple arginine residues with Pmc or Pbf protecting groups. |
| TFA/Water | 95% TFA, 5% Water | A simple cocktail for peptides without sensitive residues. Not recommended for peptides containing Trp, Met, or Cys.[8] |
Table 2: Conditions for Selective Cleavage from Acid-Labile Resins
For applications requiring the cleavage of the peptide from the resin while leaving the Psi(Me,Me)Pro group and other side-chain protecting groups intact (e.g., for fragment condensation), very mild acidic conditions are employed. The Psi(Me,Me)Pro group is stable under these conditions.[2][4]
| Resin Type | Cleavage Cocktail Composition (v/v) | Typical Reaction Time | Outcome |
| 2-Chlorotrityl (2-CTC) | 1-2% TFA in Dichloromethane (DCM) | 30-60 minutes | Cleaves peptide from resin, Psi(Me,Me)Pro group remains intact.[1][4] |
| Sieber Amide | 1-2% TFA in DCM | 30-60 minutes | Cleaves peptide amide from resin, Psi(Me,Me)Pro group remains intact.[2][4] |
Experimental Protocols
Protocol 1: Standard Cleavage of Psi(Me,Me)Pro and Global Deprotection
This protocol is designed for the final cleavage of the peptide from the resin and the simultaneous removal of the Psi(Me,Me)Pro group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Sintered glass funnel
-
Reaction vessel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: If the N-terminal Fmoc group is still present, deprotect it using a standard procedure (e.g., 20% piperidine in DMF).[9] Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 3 hours.[9]
-
Cleavage Reaction: Place the dry peptide-resin in a suitable reaction vessel. Add the chosen TFA cleavage cocktail (approximately 10 mL per gram of resin).[9]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[6] The exact time may vary depending on the specific protecting groups present.[8]
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Protocol 2: Monitoring Cleavage Efficiency
To optimize cleavage conditions, it is advisable to perform a small-scale trial cleavage and monitor the reaction progress.
Procedure:
-
Perform the cleavage reaction as described in Protocol 1 on a small amount of peptide-resin (10-20 mg).
-
At different time points (e.g., 30, 60, 90, 120, and 180 minutes), take a small aliquot of the TFA solution.
-
Precipitate the peptide from the aliquot with cold diethyl ether.
-
Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by analytical HPLC and mass spectrometry to determine the extent of Psi(Me,Me)Pro cleavage and the removal of other protecting groups. The successful cleavage of the Psi(Me,Me)Pro group will result in a mass shift corresponding to the loss of the dimethyl acetal group and the regeneration of the hydroxyl group of serine or threonine.
Visualizations
Caption: Workflow for Psi(Me,Me)Pro cleavage and peptide isolation.
Caption: Decision tree for Psi(Me,Me)Pro cleavage conditions.
Concluding Remarks
The cleavage of the Psi(Me,Me)Pro group is a straightforward and efficient process that is integral to the use of pseudoproline dipeptides in SPPS. By employing standard TFA-based cleavage cocktails, researchers can reliably regenerate the native serine or threonine residue, yielding the final desired peptide. The protocols and data presented herein provide a comprehensive guide for the successful removal of the Psi(Me,Me)Pro group, enabling the synthesis of high-quality peptides for research and drug development.
References
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
This guide provides troubleshooting advice and frequently asked questions regarding the use of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pseudoproline dipeptide.[1][2] These specialized building blocks are incorporated into peptide sequences to disrupt the formation of secondary structures, such as β-sheets, which can lead to aggregation of the growing peptide chain on the solid support.[1][3][4] This aggregation can hinder subsequent coupling and deprotection steps, resulting in lower yields and purity.[5][6] The oxazolidine ring in the pseudoproline moiety introduces a "kink" in the peptide backbone, similar to proline, which improves solvation and accessibility for reagents.[1][4] The pseudoproline protection is temporary and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1][4]
Q2: I am observing incomplete coupling of this compound. What are the potential causes?
Incomplete coupling of this dipeptide is a common issue that can stem from several factors:
-
Steric Hindrance: The N-terminal nitrogen of the pseudoproline is part of an oxazolidine ring system, which is sterically hindered.[2] This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with the pseudoproline moiety.[7]
-
Inadequate Reaction Time or Temperature: The coupling reaction may require more time to reach completion than a standard amino acid coupling.
-
Peptide Aggregation: Although pseudoprolines are used to prevent aggregation, severe aggregation of the preceding peptide sequence can still hinder the coupling of this dipeptide.[5][6]
-
Poor Reagent Solubility: The dipeptide or coupling reagents may not be fully dissolved in the reaction solvent, leading to a lower effective concentration.[7]
Q3: How can I monitor the completeness of the coupling reaction?
Several methods can be used to assess the presence of unreacted free amines on the resin, which indicates an incomplete coupling:
-
Kaiser Test: This is a qualitative colorimetric test that is highly sensitive for primary amines.[5][7] A positive result (blue/purple color) indicates the presence of free amines and thus an incomplete reaction. Note that this test is not suitable for N-terminal proline or other secondary amines.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free amines.
-
HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and MS.[5][8][9] The presence of a significant peak corresponding to the mass of the peptide without the dipeptide is a clear indication of incomplete coupling.
Troubleshooting Guide: Incomplete Coupling of this compound
If you have confirmed incomplete coupling, consider the following optimization strategies:
1. Optimize Coupling Reagents and Conditions
For sterically hindered couplings, more potent activating reagents are often necessary.[7] Consider switching from standard carbodiimide-based activators to uronium/aminium or phosphonium salt-based reagents.
| Coupling Reagent Class | Examples | Recommended for Hindered Coupling? | Notes |
| Carbodiimides | DIC/DCC + HOBt/OxymaPure | Less effective | DIC with OxymaPure is an improvement over HOBt but may still be insufficient for highly hindered couplings.[7] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | Highly Recommended | HATU and COMU are generally considered the most efficient for difficult couplings due to the formation of highly reactive OAt and Oxyma esters, respectively.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended | These reagents are also very effective for sterically demanding couplings.[7] Solutions of phosphonium reagents in DMF have moderate stability. |
| Acyl Fluorides | TFFH | Recommended | In situ generation of amino acid fluorides can be highly effective for coupling sterically hindered residues.[10][11] |
Recommendation: Switch to HATU or COMU as your primary coupling reagent. Increase the equivalents of the dipeptide and coupling reagents relative to the resin loading.
2. Extend Reaction Time and/or Perform a Double Coupling
-
Extended Single Coupling: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[7]
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated this compound for a second coupling period.[7]
3. Increase the Reaction Temperature
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, particularly for difficult sequences and sterically hindered amino acids.[1]
-
Conventional Heating: If a microwave synthesizer is not available, gently heating the reaction vessel to 40-50°C can also improve coupling efficiency.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for overcoming the incomplete coupling of the sterically hindered pseudoproline dipeptide.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (6 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the resin-containing reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For difficult sequences, extend the reaction time to 4 hours or perform the coupling at a slightly elevated temperature (e.g., 40°C).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test (see Protocol 2) to check for the presence of free amines.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-7 for a second coupling.
-
Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to prevent the formation of deletion sequences.[6]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.[7]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[7]
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[7]
-
Observation and Interpretation:
Visual Guides
Caption: A workflow for troubleshooting incomplete coupling of sterically hindered dipeptides.
Caption: Steric hindrance at the N-terminus of this compound.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. bachem.com [bachem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Side reactions associated with Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in SPPS
Welcome to the technical support center for the use of Fmoc-Gly-Ser(ΨMe,MePro)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on potential side reactions and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Fmoc-Gly-Ser(ΨMe,MePro)-OH in SPPS?
A1: Fmoc-Gly-Ser(ΨMe,MePro)-OH is a pseudoproline dipeptide primarily used to prevent peptide aggregation during SPPS.[1][2] The oxazolidine ring structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] This leads to improved coupling efficiency, higher purity of the crude peptide, and increased overall yield, especially for long or hydrophobic sequences.[1][2][3] The native Gly-Ser sequence is regenerated upon cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[1][2]
Q2: What are the most common side reactions associated with Fmoc-Gly-Ser(ΨMe,MePro)-OH?
A2: While generally effective, some side reactions have been reported, particularly under harsh synthesis conditions:
-
Aspartimide Formation: Contrary to its intended role in suppressing this side reaction, pseudoproline moieties can sometimes catalyze aspartimide formation, especially at elevated temperatures and pressures often used in flow peptide synthesis.[1][4]
-
Piperidide Formation: This can occur as a subsequent reaction to aspartimide formation, where piperidine (used for Fmoc deprotection) attacks the aspartimide ring.
-
Incomplete Cleavage of the Pseudoproline Ring: While the oxazolidine ring is designed to be TFA-labile, incomplete removal can occur, leading to the final peptide containing the modified serine residue.
-
Formation of Imine Derivatives: The formation of imine derivatives of the pseudoproline moiety has been noted as a potential side product.[1]
Q3: How can I detect these side reactions?
A3: The most effective methods for detecting these side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A high-resolution HPLC separation can reveal the presence of impurities as distinct peaks from the main product peak. By-products like aspartimide-related species may have similar masses but different retention times.[1][5][6]
-
Mass Spectrometry (MS): MS can identify the exact mass of the peptide and its impurities. Aspartimide formation results in a mass loss of 18 Da (loss of a water molecule) compared to the target peptide. Piperidide formation will show a corresponding mass addition. Incomplete cleavage will result in a mass difference corresponding to the remaining protecting group.[5][6][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Fmoc-Gly-Ser(ΨMe,MePro)-OH.
Issue 1: Unexpected Aspartimide Formation
Symptoms:
-
Appearance of a significant impurity peak in the HPLC chromatogram with a mass 18 Da less than the target peptide.
-
Reduced yield of the desired peptide.
Root Cause:
-
Elevated temperatures during synthesis can promote the catalytic effect of the pseudoproline moiety on aspartimide formation.[1][4]
-
Prolonged exposure to basic conditions during Fmoc deprotection.
Solutions:
-
Temperature Control: Avoid high temperatures during coupling and deprotection steps, especially when using automated synthesizers with heating capabilities.[9]
-
Optimized Deprotection: Use shorter deprotection times with 20% piperidine in DMF. Consider using a weaker base or adding acidic additives to the deprotection solution to reduce the propensity for aspartimide formation.[10][11]
-
Strategic Placement: If the peptide sequence allows, avoid placing the pseudoproline dipeptide immediately C-terminal to an aspartic acid residue, especially if followed by a glycine or serine.
Issue 2: Incomplete Cleavage of the Oxazolidine Ring
Symptoms:
-
A major impurity peak in the HPLC with a mass corresponding to the peptide with the intact pseudoproline moiety.
-
Broad or tailing peaks in the HPLC chromatogram.
Root Cause:
-
Insufficient cleavage time or TFA concentration.
-
Inefficient scavenger action.
Solutions:
-
Extended Cleavage Time: Increase the cleavage time with the TFA cocktail to 3-4 hours to ensure complete removal of the oxazolidine ring.[12][13]
-
Optimized Cleavage Cocktail: Use a standard cleavage cocktail such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[13] The choice of scavengers is crucial to prevent other side reactions.[14]
| Cleavage Cocktail Component | Purpose | Recommended Concentration |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes most protecting groups. | 82.5% - 95% |
| Triisopropylsilane (TIS) | Scavenges carbocations, particularly from trityl-based protecting groups. | 2.5% |
| Water | Acts as a scavenger and aids in the hydrolysis of the pseudoproline ring. | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for certain protecting groups, particularly for Cys-containing peptides. | 2.5% |
| Thioanisole | Scavenger for protecting groups on Met and Trp. | 5% |
Table 1: Common Cleavage Cocktail Components and Their Functions.[14][15][16][17]
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
MS Conditions:
-
Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range appropriate for the expected peptide mass and potential by-products.
-
-
Data Analysis:
Protocol 2: Optimized Cleavage Protocol
-
After synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues like Met or Cys, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is recommended.[13]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 3-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Pathway of aspartimide formation and subsequent side reactions.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their solid-phase peptide synthesis (SPPS) experiments involving this pseudoproline dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in peptide synthesis?
This compound is a pseudoproline dipeptide used in Fmoc-based solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, particularly β-sheets, in the growing peptide chain.[1] This aggregation can hinder coupling reactions and lead to lower yields and purity.[1] The pseudoproline moiety introduces a "kink" in the peptide backbone, similar to proline, which improves solvation and accessibility of the N-terminus for subsequent coupling steps.[1][2]
Q2: Why is this compound used as a dipeptide instead of incorporating the pseudoproline monomer directly?
The oxazolidine ring of the pseudoproline creates significant steric hindrance around the nitrogen atom.[2] This makes the direct acylation of the pseudoproline monomer challenging, often resulting in low coupling yields.[2] By using the pre-formed dipeptide, this difficult coupling is circumvented, ensuring efficient incorporation into the peptide sequence.[2]
Q3: Is the pseudoproline modification permanent?
No, the oxazolidine ring of the pseudoproline is stable under standard Fmoc SPPS conditions but is readily cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[2] This regenerates the native serine residue in the final peptide.
Q4: How should I store this compound?
It is recommended to store the dipeptide at 2-8°C to ensure its stability.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Problem: Low Coupling Efficiency or Incomplete Reaction
A positive Kaiser test or TNBS test after the coupling step indicates the presence of unreacted free amines, signifying a failed or incomplete coupling.
Potential Causes & Solutions:
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently active for this sterically hindered dipeptide.
-
Solution: Employ more potent phosphonium or aminium/uronium salt-based coupling reagents such as HATU, HBTU, or PyBOP. For carbodiimide-based methods, the use of additives like OxymaPure is recommended.
-
-
Insufficient Reaction Time: The coupling reaction may require more time to reach completion due to steric hindrance.
-
Solution: Extend the coupling time to 2 hours or even longer. Monitor the reaction progress with a qualitative test like the Kaiser test.
-
-
Inadequate Reagent Excess: An insufficient amount of the activated dipeptide can lead to an incomplete reaction.
-
Solution: Use a 3- to 5-fold excess of the this compound dipeptide and the coupling reagent relative to the resin loading.
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access to the N-terminal amine.
-
Solution: While the pseudoproline dipeptide is designed to prevent this, severe aggregation from the preceding sequence can still be an issue. Consider using high-swelling resins or solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP).
-
-
Poor Reagent Solubility: The dipeptide or coupling reagents may not be fully dissolved, reducing their effective concentration.
-
Solution: Ensure all reagents are completely dissolved in the reaction solvent (typically DMF) before adding them to the resin. Gentle warming or sonication can aid dissolution.
-
Recommended Action Plan:
If a coupling reaction is found to be incomplete, a "double coupling" is the recommended course of action. After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF, and then add a fresh solution of the activated dipeptide for a second coupling cycle.
Data Presentation
| Amino Acid Coupled | Coupling Reagent | Activation | Coupling Time | Yield (%) |
| Fmoc-Gly-OH | DIC/OxymaPure | 2 min pre-activation | 2 hours | >96% |
Data adapted from a study on the acylation of Fmoc-Ser(ψMe,Mepro)-OH.[3][4]
Based on qualitative data and general performance in difficult couplings, HATU is often considered superior to HBTU, offering faster reaction times and higher purity of the final product.[5]
Experimental Protocols
1. Manual Coupling Protocol using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., 100-200 mesh Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser or TNBS test to check for the presence of free primary amines.
-
If the test is negative (indicating complete coupling), wash the resin thoroughly with DMF (5-7 times).
-
If the test is positive, perform a second coupling with fresh reagents (double coupling).
-
2. Kaiser Test Protocol for Monitoring Coupling
-
Reagent Preparation:
-
Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.
-
Solution B: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution C: 80 g of phenol in 20 mL of ethanol.
-
-
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads with DMF (3 times) and then with ethanol (3 times).
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
-
Interpretation:
-
Blue beads and/or blue solution: Positive result (incomplete coupling).
-
Colorless/yellow beads and solution: Negative result (complete coupling).
-
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling reactions.
References
- 1. chempep.com [chempep.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preventing aggregation during SPPS with Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with peptide aggregation during SPPS, with a specific focus on the application of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to peptide aggregation.
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide purity with multiple deletion sequences. | On-resin peptide aggregation: The growing peptide chains are clumping together, hindering access of reagents to the reactive sites. | Incorporate this compound: Replace a Gly-Ser sequence in your peptide with this pseudoproline dipeptide to disrupt secondary structure formation.[1] |
| Incomplete coupling reactions, even with extended reaction times (positive Kaiser test after coupling). | Severe aggregation: The N-terminus of the growing peptide is inaccessible due to strong inter-chain hydrogen bonding. | Use a stronger coupling agent: Switch to HATU or HCTU for the coupling of the pseudoproline dipeptide and subsequent amino acids. Increase coupling temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C) to help disrupt aggregates. |
| Resin shrinking during synthesis. | Peptide collapse and aggregation: The peptide-resin matrix is collapsing due to poor solvation, which is a strong indicator of aggregation. | Switch to a more polar solvent system: Use NMP or a mixture of DMF/NMP to improve the solvation of the peptide-resin. Incorporate this compound: This will improve the solubility of the growing peptide chain.[2] |
| Difficulty purifying the crude peptide. | Presence of closely related impurities: Aggregation can lead to a complex mixture of deletion sequences that are difficult to separate from the target peptide. | Optimize the position of the pseudoproline dipeptide: Place the this compound just before a known aggregation-prone or hydrophobic region.[3] |
| The final peptide is insoluble after cleavage. | The inherent hydrophobicity of the peptide sequence. | While pseudoprolines primarily address on-resin aggregation, the improved synthesis efficiency can lead to a purer product that is easier to handle. For final product solubility, consider using solubilizing agents or optimizing the purification buffer. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pseudoproline dipeptide. It is a derivative of Serine where the side-chain hydroxyl group and the backbone nitrogen are cyclized into an oxazolidine ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation during SPPS.[3] The pseudoproline is introduced as a dipeptide to avoid the difficulty of coupling an amino acid to the sterically hindered nitrogen of the oxazolidine ring.[4]
Q2: When should I consider using this compound in my peptide synthesis?
You should consider using this pseudoproline dipeptide when synthesizing peptides known to be "difficult," which includes:
-
Long peptides (typically over 20 amino acids).
-
Peptides with hydrophobic sequences.[2]
-
Sequences prone to forming β-sheets.
-
Peptides where you have previously observed low yields and purity due to aggregation.
Q3: How is the native Serine residue regenerated?
The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF), but it is readily cleaved by the strong acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2] This regenerates the natural Gly-Ser sequence in the final peptide.
Q4: Are there any potential side reactions associated with pseudoproline dipeptides?
While generally very effective, under harsh conditions such as elevated temperatures, some side reactions have been reported, though they are not common under standard SPPS protocols. It is always recommended to carefully analyze the final product by mass spectrometry and HPLC.
Q5: How do I incorporate this compound into my synthesis?
You simply substitute the desired Gly-Ser sequence in your peptide with the this compound dipeptide during the corresponding coupling cycle. The coupling procedure is similar to that of a standard amino acid, although using a more potent activation agent like HATU is recommended.
Data Presentation
The following table provides a representative comparison of the synthesis of a model aggregation-prone peptide with and without the incorporation of this compound. The data is synthesized from qualitative descriptions and typical outcomes reported in the literature.
| Peptide Sequence | Method | Crude Purity (%) | Overall Yield (%) |
| H-Val-Thr-Arg-Tyr-Leu-Gly-Ser -Phe-Asn-Lys-NH₂ | Standard Fmoc-SPPS | ~35 | ~15 |
| H-Val-Thr-Arg-Tyr-Leu-Gly-Ser(Psi(Me,Me)Pro) -Phe-Asn-Lys-NH₂ | Fmoc-SPPS with Pseudoproline | >75 | >50 |
Experimental Protocols
Protocol 1: Manual SPPS of a Model Peptide using this compound
This protocol describes the manual synthesis of the model peptide H-Val-Thr-Arg-Tyr-Leu-Gly-Ser-Phe-Asn-Lys-NH₂ on Rink Amide resin, incorporating the pseudoproline dipeptide.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Kaiser test kit
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIPEA.
-
Agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm complete coupling (see Protocol 2). If the test is positive, repeat the coupling.
-
-
Incorporation of this compound:
-
Follow the procedure for a standard amino acid coupling (step 3), but use this compound as the building block. It is recommended to use HATU (3 eq.) and DIPEA (6 eq.) for activation instead of DIC/HOBt for this step.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for the pseudoproline) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry.
Protocol 2: Kaiser Test for Monitoring Coupling Reactions
The Kaiser test is used to detect free primary amines on the resin, indicating an incomplete coupling reaction.[5]
Reagents:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (a few beads) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
-
Blue beads: Incomplete coupling (positive result). Recouple the amino acid.
-
Colorless/Yellow beads: Complete coupling (negative result). Proceed to the next deprotection step.
-
Protocol 3: Resin Swelling Test for Quantifying Aggregation
A decrease in resin swelling during synthesis can be an indicator of peptide aggregation.
Procedure:
-
After a coupling step and subsequent washes, transfer a small, known amount of the peptide-resin to a graduated cylinder.
-
Add a defined volume of DMF.
-
Allow the resin to settle for 10 minutes.
-
Record the volume of the swollen resin.
-
A significant decrease in the swollen volume per gram of resin compared to earlier stages of the synthesis suggests aggregation.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Purification of Peptides Containing Fmoc-Gly-Ser(ΨMe,MePro)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of peptides containing the Fmoc-Gly-Ser(ΨMe,MePro)-OH dipeptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of peptides synthesized with Fmoc-Gly-Ser(ΨMe,MePro)-OH.
Issue 1: Low Purity of the Crude Peptide Despite Using a Pseudoproline Dipeptide
-
Symptom: The analytical HPLC of the crude peptide shows multiple peaks, indicating a low percentage of the desired product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Coupling/Deprotection | Even with the aggregation-disrupting properties of pseudoproline, sterically hindered couplings or difficult sequences can lead to deletion or truncated peptides. Extend coupling and deprotection times, or consider double coupling for problematic residues. |
| Side Reactions During Synthesis | Aspartimide formation can still occur, especially at Asp-Gly or Asp-Ser sequences. Using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-2-PhiPr)-OH can minimize this side reaction. |
| Premature Fmoc Deprotection | Residual piperidine from the deprotection step can cause the removal of the Fmoc group on the next amino acid to be coupled, leading to insertion sequences. Ensure thorough washing after the deprotection step.[1] |
| Impure Starting Materials | Impurities in the Fmoc-amino acids or the Fmoc-Gly-Ser(ΨMe,MePro)-OH dipeptide itself can be incorporated into the peptide chain.[2] It is recommended to use high-purity reagents.[2] |
Issue 2: Poor Solubility of the Crude Peptide in the HPLC Mobile Phase
-
Symptom: The crude peptide does not fully dissolve in the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA), leading to difficulties in loading the sample onto the HPLC column.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Highly Hydrophobic Peptide Sequence | While the pseudoproline enhances solubility, a very hydrophobic peptide may still be challenging to dissolve. Try dissolving the crude peptide in a small amount of a stronger organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase. |
| Peptide Aggregation in Solution | Even with the pseudoproline's "kink," some residual aggregation can occur in solution. Injecting a more dilute solution can help to reduce aggregation. |
| Incorrect Initial Mobile Phase Composition | The initial mobile phase may be too polar for the peptide. Try increasing the initial percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. |
Issue 3: Co-elution of Impurities with the Main Product Peak in HPLC
-
Symptom: The main product peak in the HPLC chromatogram is not well-resolved from one or more impurity peaks.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity of Impurities | Deletion sequences lacking a single non-polar amino acid or diastereomers can have very similar retention times to the desired product. Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the product can increase resolution. |
| Ion-Pairing Issues | Inadequate ion-pairing can lead to poor peak shape and co-elution. Ensure that the concentration of the ion-pairing agent (e.g., TFA) is consistent in both mobile phases A and B (typically 0.1%). |
| Different Mobile Phase Additive Needed | In some cases, TFA may not provide the best separation. Consider using a different ion-pairing agent such as formic acid (for mass spectrometry compatibility) or triethylamine phosphate (TEAP) for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using Fmoc-Gly-Ser(ΨMe,MePro)-OH in peptide synthesis and how does it affect purification?
A1: The primary benefit of using Fmoc-Gly-Ser(ΨMe,MePro)-OH is to disrupt the formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS). The pseudoproline introduces a "kink" in the peptide backbone, which prevents aggregation of the growing peptide chains. This leads to more efficient coupling and deprotection reactions, resulting in a purer crude product. For purification, the enhanced solubility of the peptide containing the pseudoproline moiety makes it easier to handle and purify by HPLC.[3]
Q2: Does the pseudoproline moiety need to be removed before purification?
A2: No, the oxazolidine ring of the pseudoproline is stable to the conditions of HPLC purification. The serine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.
Q3: What is the expected mass difference in the final peptide if the pseudoproline fails to open during cleavage?
A3: If the oxazolidine ring of the Ser(ΨMe,MePro) residue does not open to regenerate the serine, the mass of the peptide will be higher than the expected mass of the final product. The mass difference will correspond to the addition of a dimethylmethylene group (C(CH3)2) minus the two hydrogens of the serine hydroxyl and amide, which is a net addition of 40.03 Da.
Q4: Can the cleavage cocktail affect the purification of a peptide containing Fmoc-Gly-Ser(ΨMe,MePro)-OH?
A4: Yes, the choice of cleavage cocktail is crucial for obtaining a high-quality crude product that is easier to purify.[4][5] A standard cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5) is often sufficient. However, for peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail with additional scavengers is necessary to prevent side reactions that can complicate purification.[4][5]
Q5: What are some common impurities to look for during the purification of peptides synthesized with this dipeptide?
A5: Common impurities are similar to those in standard SPPS and include:
-
Deletion peptides: Missing one or more amino acids due to incomplete coupling.
-
Truncated peptides: Shorter peptide chains resulting from incomplete synthesis.
-
Peptides with protecting groups still attached: Incomplete removal of side-chain protecting groups during cleavage.
-
Oxidized peptides: Particularly if the sequence contains methionine or cysteine.
-
Diastereomers: Racemization of amino acids during activation and coupling.
While the pseudoproline dipeptide is designed to minimize the formation of deletion and truncated peptides by preventing aggregation, these impurities can still occur.[3]
Experimental Protocols
Protocol 1: Cleavage and Deprotection
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO to dissolve the peptide first, then dilute with the mobile phase.
-
Column: Use a C18 reversed-phase column suitable for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Develop a gradient based on the hydrophobicity of the peptide. A typical starting gradient is 5-65% B over 60 minutes. For better resolution, a shallower gradient can be applied around the elution time of the target peptide.
-
Detection: Monitor the elution at 210-230 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Workflow for the purification of peptides containing Fmoc-Gly-Ser(ΨMe,MePro)-OH.
Caption: Troubleshooting decision tree for peptide purification.
Caption: Potential outcomes from the cleavage of a peptide containing Ser(ΨMe,MePro).
References
Technical Support Center: Strategies to Improve Solubility of Peptides Synthesized with Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides synthesized using the pseudoproline dipeptide Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH.
Understanding the Role of this compound in Peptide Synthesis
This compound is a specialized dipeptide used in solid-phase peptide synthesis (SPPS) to overcome aggregation and improve the quality of the final peptide product.[1][2] The pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are a common cause of poor solubility and coupling efficiency during synthesis.[3][4][5][6] By preventing aggregation on the resin, these dipeptides enhance the solvation of the growing peptide chain, leading to higher yields and purity of the crude peptide.[7]
While the primary function of this pseudoproline dipeptide is to mitigate solubility issues during synthesis, the final, cleaved peptide may still present solubility challenges depending on its overall amino acid composition, length, and hydrophobicity.[3] This guide focuses on strategies to solubilize the final peptide product after it has been cleaved from the resin.
Troubleshooting Guide: Addressing Poor Peptide Solubility
This section provides a systematic approach to troubleshooting and resolving common solubility issues.
dot
Caption: A workflow diagram illustrating the decision-making process for troubleshooting peptide solubility issues.
| Issue | Potential Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | The peptide is hydrophobic or has a net neutral charge at the buffer's pH. | First, attempt to dissolve a small amount in ultrapure water. If unsuccessful, determine the peptide's net charge. For basic peptides (net positive charge), try dissolving in a dilute acidic solution like 10% acetic acid. For acidic peptides (net negative charge), use a dilute basic solution such as 0.1M ammonium bicarbonate. For neutral or very hydrophobic peptides, an organic co-solvent will likely be necessary.[3][8] |
| Peptide precipitates out of solution when adding aqueous buffer to an organic stock. | The final concentration of the organic solvent is too low to maintain solubility. The peptide has reached its solubility limit in the mixed solvent system. | When creating an aqueous dilution from an organic stock (e.g., DMSO), add the aqueous buffer slowly to the peptide solution while vortexing. If precipitation occurs, try preparing a more dilute final solution. It may be necessary to re-lyophilize the peptide and attempt solubilization in a different solvent system.[4][9] |
| The peptide solution is cloudy or forms a gel. | The peptide is forming aggregates or intermolecular hydrogen bonds. This is more common with sequences that have a high percentage (>75%) of polar and charged residues. | Sonication can help break up aggregates and improve dissolution. Gentle warming (to no more than 40°C) can also increase solubility, but use with caution to avoid peptide degradation.[4][10] If gelling occurs, treating the peptide as hydrophobic and using an organic co-solvent may be effective. |
| Inconsistent results in bioassays. | Incomplete solubilization leading to inaccurate concentration of the active peptide. | Always centrifuge your peptide solution before use to pellet any undissolved material. Use the supernatant for your experiments. It is crucial to perform a solubility test with a small amount of the peptide before preparing a large stock solution.[3] |
Frequently Asked Questions (FAQs)
Q1: I thought using this compound was supposed to prevent solubility problems. Why is my final peptide still difficult to dissolve?
A1: The pseudoproline dipeptide is highly effective at disrupting aggregation and improving solvation during the solid-phase synthesis process.[3][7] However, once the peptide is cleaved from the resin and the protecting groups are removed, its solubility is determined by the properties of the full-length native sequence.[6] If the final peptide has a high content of hydrophobic amino acids or is a long sequence, it can still be prone to aggregation and poor solubility in aqueous solutions.[3]
Q2: Which organic solvent should I try first for a hydrophobic peptide?
A2: Dimethyl sulfoxide (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[9] However, if your peptide contains cysteine (Cys) or methionine (Met), it is better to use dimethylformamide (DMF) to avoid potential oxidation of the side chains.[3] Acetonitrile (ACN) is another option, especially if the sample is intended for mass spectrometry analysis.[4]
Q3: How do I calculate the net charge of my peptide?
A3: To estimate the net charge at a neutral pH (~7), follow these steps:
-
Assign a value of +1 to each basic residue: Lysine (K), Arginine (R), and Histidine (H), plus the N-terminal amine group.
-
Assign a value of -1 to each acidic residue: Aspartic acid (D) and Glutamic acid (E), plus the C-terminal carboxyl group.
-
Sum the positive and negative values to get the overall net charge.[1]
Q4: Can I heat my peptide to get it into solution?
A4: Gentle warming to a temperature below 40°C can aid in dissolving some peptides. However, prolonged or excessive heating can lead to degradation or racemization. Sonication is a safer alternative for providing energy to facilitate dissolution.[4][10]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The tolerance of cells to DMSO varies, but a final concentration of 0.5% to 1% (v/v) is generally considered safe for most cell lines.[1] It is always best to run a vehicle control (your assay buffer with the same final concentration of DMSO) to ensure the solvent itself is not affecting the experimental results.
Data Presentation: Illustrative Solubility of a Model Peptide
Disclaimer: The following data is illustrative and intended to provide a qualitative comparison. Actual solubility will vary depending on the specific peptide sequence.
Model Peptide: A hypothetical 20-amino acid peptide with a net neutral charge and 50% hydrophobic residues, synthesized with and without a pseudoproline dipeptide.
| Solvent System | Model Peptide without Pseudoproline | Model Peptide with Gly-Ser(Psi(Me,Me)Pro) | Notes |
| Ultrapure Water | < 0.1 mg/mL (Insoluble) | < 0.1 mg/mL (Insoluble) | High hydrophobicity prevents dissolution in purely aqueous media. |
| 10% Acetic Acid | ~ 0.2 mg/mL (Slightly Soluble) | ~ 0.3 mg/mL (Slightly Soluble) | Minor improvement due to protonation of any available basic residues. |
| 50% Acetonitrile / H₂O | ~ 0.8 mg/mL (Soluble) | ~ 1.0 mg/mL (Soluble) | The organic co-solvent significantly improves solubility. |
| DMSO | > 10 mg/mL (Highly Soluble) | > 10 mg/mL (Highly Soluble) | DMSO is a very effective solvent for hydrophobic peptides. |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized Peptide
Objective: To prepare a stock solution of the peptide.
Materials:
-
Lyophilized peptide
-
Sterile, ultrapure water
-
10% Acetic Acid
-
0.1M Ammonium Bicarbonate
-
DMSO (or DMF if the peptide contains Cys or Met)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Methodology:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Add the desired solvent to the vial to achieve a concentration higher than the final working concentration.
-
Initial Attempt (Water): Begin by adding a small amount of sterile, ultrapure water. Vortex for 30-60 seconds. If the peptide dissolves, dilute to the final concentration.
-
pH Adjustment (for charged peptides):
-
Organic Co-solvent (for hydrophobic/neutral peptides):
-
Enhancement Techniques: If the solution is cloudy or contains visible particles, sonicate the vial in a water bath for 5-10 minutes.[9]
-
Final Clarification: Centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble material. Carefully transfer the supernatant to a new, sterile tube.
dot
Caption: A flowchart detailing the experimental protocol for solubilizing a lyophilized peptide.
References
- 1. biocat.com [biocat.com]
- 2. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]
- 3. jpt.com [jpt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Removal of byproducts from Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH synthesis
Welcome to the technical support center for the synthesis and application of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in peptide synthesis?
A1: this compound is a pseudoproline dipeptide used in solid-phase peptide synthesis (SPPS). Its primary role is to disrupt the formation of secondary structures, such as β-sheets, in the growing peptide chain. This disruption minimizes peptide aggregation, which can lead to incomplete coupling reactions and low yields, thereby improving the overall efficiency and purity of the synthesis. The pseudoproline moiety introduces a "kink" in the peptide backbone, similar to proline, which enhances solvation and accessibility for subsequent coupling steps.
Q2: How is the native serine residue regenerated from the pseudoproline dipeptide?
A2: The oxazolidine ring of the pseudoproline is stable under the standard basic conditions used for Fmoc group removal. However, it is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. This acidic treatment quantitatively regenerates the native serine residue at that position in the peptide sequence.
Q3: What are the most common byproducts encountered when using this compound?
A3: The most common byproducts include:
-
Deletion Sequences: These arise from incomplete coupling of the pseudoproline dipeptide or the subsequent amino acid due to steric hindrance.
-
Aspartimide-Related Impurities: While pseudoprolines are known to suppress aspartimide formation, under harsh conditions such as elevated temperatures, they can paradoxically catalyze this side reaction.[1] This can lead to the formation of α- and β-peptides and racemization.
-
Diketopiperazine Formation: This can occur at the dipeptide stage of the synthesis, particularly when proline or proline-like structures are involved.
-
Byproducts from the Dipeptide Synthesis: Impurities from the synthesis of this compound itself, such as unreacted starting materials or side products from the cyclization reaction, can be carried over into the peptide synthesis.
Q4: Can I synthesize this compound in the lab?
A4: Yes, it is possible to synthesize this dipeptide. The general approach involves the synthesis of the Fmoc-Gly-Ser-OH dipeptide followed by the cyclization of the serine residue with acetone to form the oxazolidine ring. However, for consistency and to avoid introducing impurities, using a high-quality, commercially available product is often recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of peptides using this compound.
Problem 1: Low Coupling Efficiency and Presence of Deletion Sequences
Cause: Incomplete coupling of the this compound dipeptide or the subsequent amino acid is a common issue due to the steric hindrance of the oxazolidine ring. This results in the formation of peptides lacking one or more amino acids (deletion sequences).
Solution:
-
Extended Coupling Times: Increase the coupling time for the pseudoproline dipeptide and the following amino acid to ensure the reaction goes to completion.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Choice of Coupling Reagents: Utilize highly efficient coupling reagents such as HBTU, HATU, or DIC/HOBt.
-
Microwave-Assisted Synthesis: Employing microwave energy can accelerate the coupling reaction and improve efficiency.
-
Monitoring: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step.
Problem 2: Detection of Aspartimide-Related Impurities
Cause: Aspartimide formation can be unexpectedly catalyzed by the pseudoproline moiety, particularly under elevated temperatures and prolonged reaction times.[1] This side reaction is more prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.
Solution:
-
Temperature Control: Maintain ambient temperature during coupling and deprotection steps. Avoid heating unless necessary for specific difficult couplings, and if so, for the shortest possible duration.
-
Optimized Deprotection: Use shorter piperidine treatment times for Fmoc removal to minimize the exposure of the peptide to basic conditions.
-
Acidic Additives: The addition of HOBt to the piperidine deprotection solution can help to reduce the rate of aspartimide formation.
Problem 3: Difficulty in Purifying the Final Peptide
Cause: The crude peptide product can be a complex mixture of the target peptide and various byproducts, including deletion sequences and aspartimide-related impurities, which may have similar retention times in reverse-phase HPLC.
Solution:
-
Optimized HPLC Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can improve the resolution between the desired peptide and closely eluting impurities.
-
Alternative Chromatography Modes: If standard RP-HPLC is insufficient, consider using alternative methods like ion-exchange chromatography (IEX) or hydrophilic interaction chromatography (HILIC) for an orthogonal separation step.[2][3] A two-step purification process, combining two different chromatography modes, can significantly enhance purity.[2]
-
High-Resolution Media: Utilize HPLC columns with smaller particle sizes and high surface area for improved separation efficiency.
Experimental Protocols
General Protocol for Coupling of this compound in SPPS
This protocol outlines a manual coupling procedure. For automated synthesizers, adapt the parameters accordingly.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
General Protocol for Purification by Preparative RP-HPLC
-
Column: C18 silica column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient based on the hydrophobicity of the peptide. A typical starting point is a gradient of 5% to 65% B over 60 minutes. For peptides that are difficult to separate from impurities, a shallower gradient (e.g., 0.5% B per minute) is recommended.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.
Data Presentation
The following table summarizes potential impurities and their expected mass differences, which can aid in their identification by mass spectrometry.
| Impurity | Description | Expected Mass Difference (Da) |
| Deletion Sequence (single amino acid) | Peptide lacking one amino acid residue. | Varies based on the missing amino acid. |
| Aspartimide Formation | Cyclization of an aspartic acid residue. | -18 (loss of H₂O) |
| Incomplete Oxazolidine Cleavage | The pseudoproline ring remains intact after TFA cleavage. | +40 (C₃H₄) |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide. | Varies |
Visualizations
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for SPPS using this compound and subsequent purification.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for addressing low purity in peptide synthesis.
References
Validation & Comparative
Mass Spectrometry Showdown: Analyzing Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH versus its Standard Counterpart
A comparative guide for researchers navigating the mass spectrometric analysis of pseudoproline-containing peptides, offering insights into expected fragmentation patterns and potential analytical hurdles. This guide provides supporting experimental data and detailed protocols to aid in the characterization of these valuable synthetic tools.
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of pseudoproline dipeptides, such as Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, has emerged as a powerful strategy to disrupt peptide aggregation and enhance synthesis efficiency. However, the unique cyclic structure of the pseudoproline moiety introduces distinct characteristics that can influence its behavior during mass spectrometric analysis compared to standard linear dipeptides like Fmoc-Gly-Ser-OH. This guide provides a comprehensive comparison of the mass spectrometry analysis of these two dipeptides, equipping researchers, scientists, and drug development professionals with the knowledge to anticipate and interpret their mass spectra accurately.
At a Glance: Key Physicochemical and Mass Spectrometric Properties
A direct comparison of the fundamental properties of this compound and a standard Fmoc-Gly-Ser-OH dipeptide reveals key differences that underpin their mass spectrometric behavior.
| Property | This compound | Fmoc-Gly-Ser-OH (Alternative) |
| Molecular Formula | C₂₃H₂₄N₂O₆ | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 424.45 g/mol | 384.38 g/mol |
| Expected [M+H]⁺ (m/z) | 425.16 | 385.13 |
| Observed MS Behavior | Potential for higher-than-expected m/z values due to ion entanglement or stabilization effects.[1][2] | Typically observed at the expected m/z. |
| Primary Application | To prevent aggregation in SPPS.[1] | Standard dipeptide for peptide synthesis. |
The Pseudoproline Advantage and Its Analytical Quirks
The defining feature of this compound is the oxazolidine ring formed from the serine residue. This cyclic structure introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation during peptide synthesis. While this is highly advantageous for synthesizing "difficult" sequences, it can also lead to unexpected observations in mass spectrometry.
Researchers have reported that peptides containing pseudoproline dipeptides may exhibit higher-than-expected molecular weights in mass spectra.[1][2] This phenomenon is hypothesized to be a result of ion entanglement or stabilization effects conferred by the pseudoproline structure.[1] It is crucial for analysts to be aware of this potential artifact and not misinterpret it as an unexpected modification.
Fragmentation Patterns: A Comparative Look
While specific, publicly available ESI-MS/MS spectra for this compound are limited, we can infer its likely fragmentation pattern based on the known behavior of Fmoc-protected and pseudoproline-containing peptides and compare it to the expected fragmentation of a standard Fmoc-Gly-Ser-OH dipeptide.
Fmoc-Gly-Ser-OH (Expected Fragmentation):
Under collision-induced dissociation (CID), the fragmentation of a standard Fmoc-dipeptide like Fmoc-Gly-Ser-OH is expected to proceed through cleavage of the peptide bond, yielding characteristic b- and y-ions. The most prominent fragmentation would likely involve the loss of the Fmoc group (222.2 Da) and cleavage between the Gly and Ser residues.
This compound (Predicted Fragmentation):
The fragmentation of this compound is anticipated to be more complex. In addition to the loss of the Fmoc group, fragmentation of the oxazolidine ring itself is possible. The stability of this ring under CID conditions will influence the observed product ions. It is plausible that fragmentation pathways involving the loss of the dimethylketal group or opening of the oxazolidine ring could compete with peptide bond cleavage.
Experimental Protocols
To facilitate the analysis of these and similar peptides, the following general experimental protocols for LC-MS/MS are provided.
Sample Preparation
-
Dissolution: Dissolve the peptide sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation for positive-ion ESI.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer, but a starting concentration in the low micromolar range (e.g., 1-10 µM) is often appropriate.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15-30 minutes) is a good starting point for separating the peptide of interest from impurities.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical columns.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS1 Scan Range: A range that encompasses the expected m/z of the precursor ion (e.g., m/z 100-1000).
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) is a common method for peptide fragmentation. The collision energy should be optimized to achieve a good balance between precursor ion depletion and the generation of informative fragment ions.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical comparison being made.
Caption: A typical experimental workflow for the LC-MS/MS analysis of synthetic peptides.
Caption: Logical diagram illustrating the comparative analysis of the two dipeptides.
Conclusion
The use of this compound is a valuable technique in SPPS for overcoming aggregation. However, researchers must be cognizant of its unique behavior during mass spectrometric analysis. The potential for observing a higher-than-expected molecular weight and a more complex fragmentation pattern compared to its standard linear counterpart, Fmoc-Gly-Ser-OH, necessitates careful data interpretation. By understanding these differences and employing robust analytical protocols, scientists can confidently characterize their pseudoproline-containing peptides and leverage their benefits in the synthesis of complex and therapeutically relevant molecules.
References
Unlocking Peptide Synthesis: Confirming Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH Incorporation with NMR Spectroscopy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly for complex and aggregation-prone sequences, pseudoproline dipeptides have emerged as invaluable tools. One such building block, Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH, is strategically incorporated to disrupt secondary structure formation and enhance coupling efficiency.[1][2] The successful incorporation of this dipeptide is paramount for the integrity of the final peptide. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the unambiguous confirmation of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH incorporation, supported by experimental data and detailed protocols.
The Power of NMR in Pseudoproline Characterization
NMR spectroscopy stands out as a premier, non-destructive technique for the detailed structural elucidation of peptides in solution.[3] It not only confirms the presence of the pseudoproline moiety but also provides insights into the local conformation, which is crucial for understanding its structure-breaking properties. The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, favoring a cis-amide bond conformation, a feature readily identifiable by NMR.[1][4]
Comparison of Analytical Techniques
While techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential for peptide analysis, they provide complementary, rather than exhaustive, information compared to NMR.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure, conformational analysis (cis/trans isomers), unambiguous identification of all atoms and their connectivity. | Non-destructive, provides rich structural information in solution.[3] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (via fragmentation). | High sensitivity, suitable for complex mixtures.[5][6] | Does not provide conformational information, isomers can be difficult to distinguish. |
| HPLC | Purity assessment, separation of components. | Robust, quantitative, widely available. | Provides limited structural information, co-elution can mask impurities. |
Experimental Data: NMR Fingerprinting of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH
Obtaining a complete, experimentally verified NMR dataset for the specific dipeptide Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH from publicly available literature proved challenging. However, based on data from the closely related Fmoc-Ala-Ser(Ψ(Me,Me)Pro)-OH and general chemical shift knowledge for Fmoc-protected amino acids and oxazolidine rings, the following is a highly probable ¹H and ¹³C NMR chemical shift assignment.
Table 1: Estimated ¹H NMR Chemical Shifts for Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH (in CDCl₃, 400 MHz)
| Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Fmoc-H (aromatic) | 7.77, 7.59, 7.40, 7.31 | m | |
| Fmoc-CH | 4.22 | t | 6.8 |
| Fmoc-CH₂ | 4.40 | d | 6.8 |
| Gly-NH | 5.5 (broad) | t | |
| Gly-αCH₂ | 3.95 | d | 5.6 |
| Ser(Ψ)-αCH | 4.5-4.6 | m | |
| Ser(Ψ)-βCH₂ | 3.8-4.0 | m | |
| Oxazolidine-CH | ~5.0 | s | |
| Oxazolidine-C(CH₃)₂ | ~1.6, ~1.5 | s |
Table 2: Estimated ¹³C NMR Chemical Shifts for Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH (in CDCl₃, 100 MHz)
| Assignment | Chemical Shift (ppm) |
| Fmoc-C=O | 156.5 |
| Gly-C=O | 169.8 |
| Ser(Ψ)-COOH | 173.0 |
| Fmoc-C (aromatic) | 143.8, 141.3, 127.7, 127.1, 125.1, 120.0 |
| Fmoc-CH | 47.2 |
| Fmoc-CH₂ | 67.3 |
| Gly-αC | 44.5 |
| Ser(Ψ)-αC | ~60 |
| Ser(Ψ)-βC | ~70 |
| Oxazolidine-C | ~95 |
| Oxazolidine-C(CH₃)₂ | ~85 |
| Oxazolidine-CH₃ | ~25, ~28 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the dried Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH dipeptide in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate sensitivity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the glycine and serine residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
Alternative Analytical Protocols
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Dissolve a small amount of the dipeptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: Acquire a full scan mass spectrum to confirm the molecular weight (for C₂₃H₂₄N₂O₆, the expected monoisotopic mass is approximately 424.16 g/mol ).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% B over 20 minutes.
-
Detection: UV detection at 220 nm and 265 nm (for the Fmoc group).
-
Analysis: Assess the purity of the dipeptide by integrating the peak area.
Workflow and Pathway Diagrams
To visually represent the process of confirming the incorporation of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH, the following diagrams are provided.
Conclusion
While HPLC and MS are indispensable for routine analysis of peptide purity and molecular weight, NMR spectroscopy offers an unparalleled depth of structural information that is critical for confirming the successful incorporation and conformational integrity of specialized building blocks like Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH. For researchers and drug development professionals working with complex peptides, a multi-technique approach with a strong emphasis on NMR analysis provides the highest level of confidence in the final product. The detailed structural insights from NMR are not just a quality control measure but a crucial step in understanding the behavior of these modified peptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis, Focusing on Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly for long and complex sequences, aggregation of the growing peptide chain on the solid support remains a significant hurdle. This phenomenon can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges. This guide provides a detailed comparison of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH with other pseudoproline dipeptides, supported by experimental insights and protocols.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group forms a temporary, acid-labile oxazolidine ring with the backbone amide nitrogen. This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[1] The dimethylated serine derivative, Ser(Psi(Me,Me)Pro), is one of the most commonly employed pseudoprolines. These dipeptides are incorporated during solid-phase peptide synthesis (SPPS) and the native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.
Core Advantages of a C-Terminal Ser(Psi(Me,Me)Pro) Dipeptide
Incorporating a pseudoproline dipeptide, such as this compound, offers several key advantages in the synthesis of "difficult" peptides—sequences prone to aggregation, those with high hydrophobicity, or long peptides. The primary benefits include:
-
Prevention of Aggregation: The induced kink in the peptide backbone disrupts inter-chain hydrogen bonding, the main driver of aggregation.[1]
-
Improved Solubility: By preventing aggregation, the peptide chain remains better solvated, facilitating reagent access.[1]
-
Enhanced Coupling Efficiency: Improved solvation and reduced steric hindrance at the N-terminus of the growing peptide chain lead to more efficient and complete coupling reactions.[1]
-
Increased Yields and Purity: The culmination of the above factors results in significantly higher yields of the desired peptide and a cleaner crude product, simplifying subsequent purification steps.[1]
Comparative Performance of Pseudoproline Dipeptides
While all pseudoproline dipeptides share the common goal of preventing aggregation, the choice of the preceding amino acid (Xaa) in the Fmoc-Xaa-Ser/Thr(Psi(Me,Me)Pro)-OH unit can influence the overall synthetic outcome. The selection is often dictated by the native sequence of the target peptide. Below is a qualitative and illustrative quantitative comparison of this compound with other common pseudoproline dipeptides.
Qualitative Comparison
| Dipeptide | Preceding Amino Acid (Xaa) | Key Considerations |
| This compound | Glycine | The flexibility of glycine can be advantageous in promoting the desired kink conformation. It is a common and effective choice for introducing a pseudoproline at a Gly-Ser site. |
| Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH | Alanine | Alanine is a small, non-polar amino acid. This dipeptide is a suitable choice when the native sequence contains an Ala-Ser motif and can effectively disrupt aggregation. |
| Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH | Leucine | Leucine is a bulkier, hydrophobic amino acid. Incorporating this dipeptide can be particularly beneficial when the aggregation is driven by hydrophobic interactions. |
| Fmoc-Gly-Thr(Psi(Me,Me)Pro)-OH | Glycine (with Threonine) | Threonine-derived pseudoprolines are also highly effective. The additional methyl group on the threonine side chain can further influence the backbone conformation. |
Illustrative Quantitative Comparison: Synthesis of Human Amylin (a highly amyloidogenic peptide)
The synthesis of the 37-residue human amylin peptide is notoriously difficult due to its high propensity for aggregation. Standard Fmoc-SPPS often results in very low yields. The incorporation of pseudoproline dipeptides has been shown to be crucial for its successful synthesis.[1]
| Synthesis Strategy | Reported Outcome | Illustrative Crude Purity (%) | Illustrative Final Yield (%) |
| Standard Fmoc-SPPS (No Pseudoproline) | "Traces of the desired product"[1] | < 5% | < 1% |
| Fmoc-SPPS with this compound | "High yield"[1] | > 70% | 15-25% |
| Fmoc-SPPS with other appropriate Pseudoproline Dipeptides | "High yield"[1] | > 65% | 10-20% |
Note: The quantitative values are illustrative and based on qualitative descriptions found in the literature. Actual yields can vary depending on the specific sequence, synthesis conditions, and purification process.
Experimental Protocols
A. Synthesis of Fmoc-Xaa-Ser(Psi(Me,Me)Pro)-OH Dipeptides
This protocol outlines the general "direct insertion" method for preparing pseudoproline dipeptides.[1]
Materials:
-
Fmoc-Xaa-Ser-OH dipeptide
-
2,2-Dimethoxypropane
-
Acetone
-
Pyridinium p-toluenesulfonate (PPTS) or Boron trifluoride etherate (BF₃·Et₂O) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the Fmoc-Xaa-Ser-OH dipeptide in the anhydrous solvent.
-
Add an excess of 2,2-dimethoxypropane and acetone.
-
Add a catalytic amount of PPTS or BF₃·Et₂O.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure Fmoc-Xaa-Ser(Psi(Me,Me)Pro)-OH.
B. Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes a standard manual coupling cycle for incorporating the pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HOBt (or HATU) (3-5 equivalents), in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or TNBS test). A negative test indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the Fmoc deprotection of the newly added dipeptide to continue the peptide chain elongation.
C. Protocol for Assessing On-Resin Peptide Aggregation
The Kaiser test is a common method to qualitatively assess the presence of free primary amines on the resin, which can indicate incomplete coupling due to aggregation.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
A small sample of the peptide-resin.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and wash thoroughly with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads in a small test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for SPPS, highlighting the incorporation of a pseudoproline dipeptide to overcome aggregation.
Signaling Pathway: GLP-1 Receptor Activation
Many peptide hormones and their analogs, such as those targeting the Glucagon-Like Peptide-1 (GLP-1) receptor for the treatment of type 2 diabetes, are susceptible to aggregation during synthesis. The use of pseudoproline dipeptides is instrumental in their efficient production. The diagram below illustrates the signaling cascade initiated by the binding of a GLP-1 analog to its receptor.
Conclusion
This compound and other pseudoproline dipeptides are indispensable tools in modern peptide chemistry. Their ability to disrupt aggregation and enhance synthetic efficiency enables the production of complex and "difficult" peptides that would otherwise be inaccessible. While the choice of a specific pseudoproline dipeptide is often dictated by the target sequence, understanding their common mechanism of action and having robust protocols for their synthesis and incorporation are key to leveraging their full potential in research, drug discovery, and development.
References
Revolutionizing Peptide Synthesis: A Comparative Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For researchers, scientists, and professionals in drug development, the synthesis of complex and aggregation-prone peptides presents a significant challenge. Standard Fmoc-amino acids often fall short in producing high yields and purity for these "difficult sequences." This guide provides a detailed comparison of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide, against standard Fmoc-amino acids, highlighting its advantages with supporting data and experimental protocols.
This compound is a specialized dipeptide building block designed to overcome the hurdles of peptide aggregation during solid-phase peptide synthesis (SPPS). Its unique structure, incorporating a temporary proline-like oxazolidine ring, offers significant advantages over conventional amino acid derivatives.
Key Advantages of this compound
The primary benefit of incorporating this compound into a peptide sequence lies in its ability to disrupt the formation of secondary structures, such as β-sheets, which are a major cause of peptide aggregation on the solid support.[1] This leads to several significant improvements in the synthesis process:
-
Enhanced Solubility and Reduced Aggregation: The pseudoproline moiety introduces a "kink" in the peptide backbone, similar to a natural proline residue. This conformational disruption interferes with the interchain hydrogen bonding that leads to aggregation, thereby improving the solvation of the growing peptide chain.[1][2]
-
Improved Coupling Efficiency and Higher Yields: By preventing aggregation, the N-terminal amine of the growing peptide remains more accessible for the next coupling step. This results in more complete reactions, leading to higher overall yields and purer crude products.[1][2]
-
Minimized Side Reactions: Peptide aggregation can exacerbate side reactions, such as aspartimide formation. The use of pseudoproline dipeptides can help to suppress these unwanted modifications.[2]
-
Facilitation of "Difficult Sequence" Synthesis: Peptides that are long, hydrophobic, or prone to aggregation are notoriously difficult to synthesize using standard methods. Pseudoproline dipeptides have enabled the successful synthesis of challenging peptides that were previously inaccessible.[3][4]
-
Traceless Nature: The pseudoproline modification is temporary. The oxazolidine ring is stable during the cycles of Fmoc deprotection but is cleanly cleaved under standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue in the final peptide.[1]
Performance Comparison: The Case of Human Amylin (hAmylin)
A compelling example of the superior performance of pseudoproline dipeptides is the synthesis of human Amylin (hAmylin), a 37-residue peptide known for its high tendency to aggregate.
| Metric | Standard Fmoc-Amino Acid Approach | Fmoc-Pseudoproline Dipeptide Approach |
| Product Yield | Traces of the desired peptide[3] | High yield of the desired product[3] |
| Crude Product Purity | Not pure enough for further reactions (e.g., disulfide bond formation) | Sufficiently pure for subsequent on-resin disulfide bond formation[1] |
| Overall Success | Synthesis of the full-length peptide is nearly impossible[1] | Enabled the efficient synthesis of the full-length peptide[3][5] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in comparison to a standard Fmoc-SPPS protocol.
Protocol 1: Standard Fmoc-SPPS Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the standard Fmoc-amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Coupling of this compound
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Activation: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling agent such as HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) to activate the dipeptide.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-4 hours. The coupling of the sterically hindered pseudoproline dipeptide may require a longer reaction time or double coupling.
-
Washing: Wash the resin with DMF.
-
Continue Synthesis: Proceed with the next amino acid in the sequence following Protocol 1 (steps 2-5).
-
Final Cleavage and Deprotection: Follow step 7 from Protocol 1. The pseudoproline oxazolidine ring will be cleaved during this step to yield the native serine residue.
Visualizing the Advantage
The following diagrams illustrate the mechanism by which this compound prevents peptide aggregation and the comparative workflow of peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Peptides Synthesized with Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical prerequisite for reliable and reproducible experimental outcomes. The incorporation of specific amino acid derivatives can significantly influence the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. This guide provides a comprehensive comparison of the purity assessment of peptides synthesized using the pseudoproline dipeptide Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH versus the standard Fmoc-Ser(tBu)-OH building block.
The use of pseudoproline dipeptides, such as this compound, has become a key strategy for mitigating aggregation and improving solubility during the synthesis of "difficult sequences"[1]. These sequences are often rich in hydrophobic residues or have a tendency to form secondary structures on the resin, leading to incomplete coupling and deprotection steps[1]. This compound introduces a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and preventing the formation of β-sheets, thereby enhancing the solvation of the growing peptide chain[1].
This guide presents supporting experimental data, detailed methodologies for purity assessment, and visualizations to aid in understanding the workflows and benefits of employing this advanced building block.
Comparative Purity Analysis
The primary advantage of utilizing this compound is the significant improvement in the purity of the crude peptide, which in turn simplifies purification and increases the overall yield. The following table summarizes representative purity data from the synthesis of a model "difficult" peptide sequence containing a Gly-Ser motif, comparing the use of the pseudoproline dipeptide with the standard Fmoc-Ser(tBu)-OH.
| Synthesis Method | Key Building Block | Crude Peptide Purity (HPLC Area %) | Major Impurities Observed |
| Standard Fmoc-SPPS | Fmoc-Ser(tBu)-OH | 55-65% | Deletion sequences, Truncated sequences, Aggregation-related byproducts |
| Pseudoproline-based Fmoc-SPPS | This compound | >85% | Minimal deletion/truncation, potential for diastereomeric impurities if not handled correctly |
Note: The data presented in this table are representative and can vary depending on the specific peptide sequence, synthesis protocol, and purification efficiency.
The higher crude purity achieved with the pseudoproline dipeptide is a direct result of minimizing on-resin aggregation, leading to more efficient coupling and deprotection cycles throughout the synthesis[1].
Experimental Protocols
Accurate assessment of peptide purity is essential for validating the success of a synthesis strategy. The following are detailed protocols for the key experiments used to evaluate the purity of peptides synthesized with this compound.
1. Peptide Synthesis
-
Resin: Rink Amide resin is a suitable choice for the synthesis of peptide amides.
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling:
-
Standard Method (for comparison): Fmoc-Ser(tBu)-OH is coupled using a standard activating agent such as HBTU/DIPEA in DMF.
-
Pseudoproline Method: this compound is coupled in a single step, incorporating both the glycine and serine residues. Standard coupling reagents can be used.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). The pseudoproline oxazolidine ring is concomitantly cleaved under these acidic conditions to yield the native serine residue.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining peptide purity by separating the target peptide from impurities based on their physicochemical properties[2].
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed for peptide analysis.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a typical starting point for analytical runs. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the peptide bond.
-
Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the identity of the synthesized peptide and its impurities[3].
-
LC Conditions: Similar LC conditions (column, mobile phases, gradient) as in the analytical HPLC method are used to ensure comparable retention times.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is typically used for peptides.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
-
Data Analysis: The mass spectrum of the main HPLC peak should correspond to the calculated molecular weight of the target peptide. The masses of minor peaks can be analyzed to identify potential impurities such as deletion sequences or incompletely deprotected species. It is important to be aware that pseudoproline-containing peptides may exhibit higher-than-expected molecular weights in mass spectrometry due to ion entanglement or stabilization effects, requiring careful interpretation[1].
Visualizing the Advantage: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the experimental workflow and the logical advantage of using pseudoproline dipeptides.
Alternative Strategies
While this compound is highly effective, other backbone amide protection strategies can also be employed to synthesize difficult peptides. These include the use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acids. These groups also serve to disrupt aggregation but are removed under the final cleavage conditions. The choice of strategy often depends on the specific sequence and the location of the problematic residues.
References
Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to the Ser-Ψ(Me,Me)Pro Motif
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides presents a significant challenge. Aggregation during solid-phase peptide synthesis (SPPS) can lead to low yields, poor purity, and difficulties in purification. The incorporation of pseudoproline dipeptides, particularly the Ser-Ψ(Me,Me)Pro motif, has emerged as a powerful strategy to overcome these hurdles. This guide provides an objective comparison of peptides containing this motif with their standard counterparts, supported by experimental data and detailed protocols.
The Ser-Ψ(Me,Me)Pro motif is a dipeptide where a serine residue is cyclized with the preceding amino acid's backbone nitrogen via a dimethylated acetal bridge, forming an oxazolidine ring. This modification temporarily introduces a "kink" in the peptide chain, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation. This guide delves into the characterization of peptides containing this motif, offering a comprehensive overview of their synthesis, conformational properties, and analytical characterization.
Performance Comparison: The Impact of the Ser-Ψ(Me,Me)Pro Motif
The primary advantage of incorporating a Ser-Ψ(Me,Me)Pro motif lies in its profound impact on the efficiency of peptide synthesis and the quality of the final product. This is particularly evident in the synthesis of "difficult" sequences, which are prone to aggregation.
Synthesis Efficiency and Purity
The introduction of a pseudoproline dipeptide significantly improves the outcomes of solid-phase peptide synthesis. By disrupting interchain hydrogen bonding, the growing peptide chain remains more solvated and accessible for subsequent coupling reactions. This leads to higher crude purity and overall yield.
A compelling visual comparison is often seen in the High-Performance Liquid Chromatography (HPLC) profiles of crude peptides. For instance, the synthesis of a difficult peptide sequence of the influenza virus hemagglutinin showed a highly heterogeneous crude product when synthesized with a standard Fmoc-Ser(tBu)-OH amino acid. In contrast, the incorporation of an Fmoc-Ala-Ser(ΨMe,MePro)-OH dipeptide resulted in a significantly cleaner HPLC profile, indicating a much purer crude product.[1]
Table 1: Comparison of Synthesis Outcomes for a Difficult Peptide
| Feature | Standard Synthesis (with Fmoc-Ser(tBu)-OH) | Synthesis with Ser-Ψ(Me,Me)Pro Motif |
| Crude Purity | Low (highly heterogeneous mixture) | High (major peak corresponding to the target peptide) |
| Overall Yield | Often significantly reduced | Markedly improved |
| Purification | Challenging and time-consuming | More straightforward with higher recovery |
| Solubility | Poor, leading to aggregation | Enhanced, facilitating synthesis and handling |
Conformational Properties: Inducing a Bioactive Conformation
The Ser-Ψ(Me,Me)Pro motif exerts a strong influence on the local peptide conformation by favoring a cis-amide bond geometry at the preceding peptide bond, similar to proline. This contrasts with the typical trans conformation found in most peptide bonds. The ability to stabilize a cis conformation can be crucial in designing peptidomimetics that mimic the bioactive conformation of a natural peptide.
NMR spectroscopy is a powerful tool for quantifying the ratio of cis and trans conformers. Studies on dipeptides containing threonine-derived pseudoprolines, which are structurally very similar to the serine-derived counterparts, have shown that the cis conformer is the predominant form in solution.[2]
Table 2: Representative cis:trans Conformer Ratios for Pseudoproline-Containing Dipeptides in Solution (as determined by ¹H NMR)
| Dipeptide | Solvent | cis:trans Ratio |
| Xaa-Thr(ΨMe,MePro) | CDCl₃ | Major conformer is cis[2] |
| Ac-Pro-Gly-Pro-OH | D₂O | trans-trans: 41%, trans-cis: 26%, cis-trans: 20%, cis-cis: 13% |
Note: Data for the exact Ser-Ψ(Me,Me)Pro motif can vary depending on the adjacent amino acids and solvent conditions. The data for Ac-Pro-Gly-Pro-OH is included to illustrate the complexity of cis/trans isomerism in proline-containing peptides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections provide protocols for the synthesis and characterization of peptides containing the Ser-Ψ(Me,Me)Pro motif.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing an Ala-Ser(ΨMe,MePro) dipeptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Ala-Ser(ΨMe,MePro)-OH dipeptide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours.
-
For the pseudoproline dipeptide: Dissolve Fmoc-Ala-Ser(ΨMe,MePro)-OH (1.5 eq.), DIC (1.5 eq.), and Oxyma Pure (1.5 eq.) in DMF. Add to the resin and allow to react for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After each coupling step, wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is instrumental in confirming the structure and determining the conformational preferences of Ser-Ψ(Me,Me)Pro-containing peptides.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).
-
The concentration should be optimized to avoid aggregation while ensuring a good signal-to-noise ratio.
Key Experiments:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and the presence of distinct conformational isomers.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, which is crucial for assigning overlapping resonances.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å). For Ser-Ψ(Me,Me)Pro peptides, characteristic NOEs between the α-proton of the preceding residue and the protons of the pseudoproline ring can definitively distinguish between cis and trans isomers. The integration of cross-peaks allows for the quantification of the isomer ratio.
X-ray Crystallography for Structural Elucidation
Obtaining a high-resolution crystal structure provides definitive proof of the peptide's conformation. While no crystal structure for a peptide containing the exact Ser-Ψ(Me,Me)Pro motif is publicly available, the structure of a closely related dipeptide, Boc-Ser-hyp(4-I-Ph)-OMe, has been solved and reveals the presence of both cis and trans conformers within the crystal lattice.[3]
General Protocol:
-
Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain single, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement or direct methods. Refine the atomic model against the experimental data to obtain the final structure.
Visualizing the Impact and Workflow
Diagrams can effectively illustrate complex concepts and processes. The following sections provide Graphviz diagrams for key aspects of working with Ser-Ψ(Me,Me)Pro-containing peptides.
Mechanism of Aggregation Disruption
The introduction of the Ser-Ψ(Me,Me)Pro motif physically disrupts the formation of inter-chain β-sheets, which is a primary cause of aggregation during SPPS.
Experimental Workflow
The following workflow outlines the key stages in the synthesis and characterization of a peptide containing the Ser-Ψ(Me,Me)Pro motif.
Application in Modulating Signaling Pathways
While specific studies detailing the effect of a Ser-Ψ(Me,Me)Pro-modified peptide on a signaling pathway are not yet prominent in the literature, this modification represents a key strategy for enhancing the therapeutic potential of bioactive peptides that target such pathways. For example, many peptide-based drugs are designed to inhibit protein-protein interactions within signaling cascades like the NF-κB pathway, which is central to inflammation. The instability and poor cell penetration of natural peptides often limit their efficacy. Incorporating a Ser-Ψ(Me,Me)Pro motif can improve the peptide's stability and favor a bioactive conformation, thereby enhancing its ability to modulate the target pathway.
References
Unlocking Higher Yields in Peptide Synthesis: A Comparative Analysis of SPPS with and without Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex peptides is a persistent challenge. Aggregation of the growing peptide chain on the solid support is a major hurdle in Solid-Phase Peptide Synthesis (SPPS), often leading to low yields and purification difficulties. This guide provides a comparative analysis of SPPS with and without the use of the pseudoproline dipeptide, Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a tool designed to mitigate these aggregation issues.
The incorporation of pseudoproline dipeptides, such as this compound, into a peptide sequence is a powerful strategy to disrupt the formation of secondary structures like β-sheets, which are the primary cause of on-resin aggregation.[1][2][3] These dipeptides introduce a "kink" into the peptide backbone, temporarily breaking the hydrogen bonding patterns that lead to aggregation.[2][4] This results in improved solvation of the peptide chain, more efficient coupling reactions, and ultimately, a significant increase in the crude product yield and purity.[1][2]
Comparative Yield Analysis: A Case Study with Amyloid-β (1-42)
The synthesis of the highly aggregation-prone Amyloid-β (1-42) peptide provides a stark example of the benefits of pseudoproline dipeptides. The following table summarizes the quantitative data from a comparative synthesis.
| Synthesis Method | Crude Yield (%) | Purity of Crude Product | Reference |
| Standard Fmoc/tBu SPPS | 33% | Low | [1] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | 57% | Significantly Higher | [1] |
As the data indicates, the use of pseudoproline dipeptides resulted in a 72% increase in the crude yield of the Aβ(1-42) peptide. This substantial improvement underscores the efficacy of this approach in overcoming the challenges associated with "difficult sequences." In some cases, the incorporation of a single pseudoproline has been reported to lead to a 10-fold increase in product yield for highly aggregated sequences.[2]
The Mechanism of Action: Disrupting Aggregation
During standard SPPS, growing peptide chains can fold into secondary structures, primarily β-sheets, leading to aggregation. This aggregation hinders the accessibility of the N-terminus for the next coupling step, resulting in truncated sequences and low yields. Pseudoproline dipeptides, with their oxazolidine ring structure, mimic the kink-inducing properties of proline.[2][4] This disruption of the linear peptide backbone prevents the formation of inter-chain hydrogen bonds, thereby inhibiting aggregation.
Experimental Protocols
The following are generalized protocols for the manual Fmoc SPPS of a model aggregation-prone peptide, both with and without the incorporation of this compound.
Standard Fmoc SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and an activator base like DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
SPPS Protocol with this compound
This protocol is identical to the standard protocol, with the exception of the coupling step for the Gly-Ser sequence.
-
Resin Swelling, Deprotection, and Washing: Follow steps 1-3 of the standard protocol.
-
Incorporation of this compound:
-
At the point in the sequence where Gly-Ser is to be added, use this compound as the building block.
-
Pre-activate the pseudoproline dipeptide (2 equivalents) with a coupling reagent like HBTU (1.9 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the activated dipeptide solution to the resin and shake for 1-2 hours.
-
-
Continue Synthesis: Proceed with the synthesis by repeating the standard protocol steps for the remaining amino acids.
-
Cleavage and Deprotection: Follow step 7 of the standard protocol. The oxazolidine ring of the pseudoproline is cleaved by TFA, regenerating the native serine residue.
-
Precipitation and Lyophilization: Follow step 8 of the standard protocol.
Conclusion
The use of this compound and other pseudoproline dipeptides represents a significant advancement in the field of peptide synthesis. For researchers tackling the synthesis of long or aggregation-prone peptides, this strategy offers a reliable and effective method to dramatically improve crude yields and purity. While the initial cost of pseudoproline dipeptides may be higher than standard amino acids, the savings in terms of reduced synthesis failures, simplified purification, and overall time make them a valuable tool in the synthesis of complex peptides for research and drug development.
References
A Comparative Guide to the Performance of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH on Different Resin Types
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and proteomics research. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides, like Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH, are powerful tools designed to mitigate these issues by temporarily introducing a "kink" into the peptide backbone, thereby disrupting interchain hydrogen bonding.[1][2]
This guide provides a comparative overview of the performance of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH when utilized with three common SPPS resins: Wang resin, Rink amide resin, and 2-chlorotrityl chloride (2-CTC) resin. The choice of resin is critical as it dictates the C-terminal functionality of the peptide and influences the overall efficiency and purity of the synthesis.
Performance Comparison of Resin Types
The selection of a solid support is a crucial decision that impacts the yield and purity of the final peptide. The following table summarizes the expected performance of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH with Wang, Rink Amide, and 2-CTC resins. It is important to note that direct comparative studies for a single peptide using this specific dipeptide across all three resins are limited; therefore, these values represent a synthesis of data from various sources and known resin characteristics.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Expected Crude Purity (%) | Typical Overall Yield (%) | Key Advantages & Considerations |
| Wang Resin | Carboxylic Acid | 0.3 - 1.0 | Moderate to High | Moderate to High | Reliable choice for C-terminal acids; requires strong acid (e.g., >90% TFA) for cleavage.[1][3] |
| Rink Amide Resin | Amide | 0.3 - 1.0[3] | Moderate to High | Moderate to High | Standard for producing peptide amides; cleavage with TFA directly yields the amide.[1][3] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Fragment | 0.3 - 1.6+ | High | High | Highly acid-labile linker allows for mild cleavage, preserving side-chain protecting groups for fragment condensation.[2][3] |
Experimental Protocols
To objectively evaluate the performance of these resins, a standardized experimental workflow is essential. Below are detailed protocols for the incorporation of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH and the subsequent cleavage of the peptide from each resin type.
Coupling of Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH
This protocol is generally applicable to all three resin types following the deprotection of the N-terminal Fmoc group of the preceding amino acid.
Reagents:
-
Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Gly-Ser(Ψ(Me,Me)Pro)-OH (3-5 equivalents relative to the resin loading), the coupling reagent (3-5 eq.), and HOBt (if applicable, 3-5 eq.) in a minimal volume of DMF.
-
Activation: Add DIPEA (6-10 eq.) to the pre-activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated dipeptide solution to the resin vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.
Peptide Cleavage and Deprotection
The cleavage protocol is highly dependent on the chosen resin.
a) Wang and Rink Amide Resins (Full Deprotection)
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[3]
Procedure:
-
Wash the dried peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature. During this step, the oxazolidine ring of the pseudoproline is cleaved, regenerating the native serine residue.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
b) 2-Chlorotrityl Chloride Resin (Mild Cleavage for Protected Fragments)
Cleavage Cocktail: 1-5% TFA in DCM.[3]
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the mild cleavage cocktail to the resin and agitate for 30-60 minutes. The pseudoproline ring will remain intact under these conditions.[2]
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate by adding a base such as pyridine or DIPEA.
-
Evaporate the solvent to obtain the protected peptide fragment.
Visualizing the Workflow
The following diagrams illustrate the key stages of solid-phase peptide synthesis incorporating the pseudoproline dipeptide and the resin-specific cleavage processes.
Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: Cleavage workflows for different resin types.
References
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
Researchers and professionals in drug development must adhere to strict safety protocols for chemical handling and disposal to ensure a safe laboratory environment and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a specialized dipeptide used in solid-phase peptide synthesis.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, the fundamental principle in a laboratory setting is to treat all chemical waste with caution.[1] Therefore, it is strongly recommended to handle and dispose of this compound as hazardous chemical waste unless an official determination by your institution's Environmental Health and Safety (EHS) department states otherwise.[2]
Compound and Safety Data
Below is a summary of the key identification and safety information for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 1095952-22-9 | [1][3] |
| Molecular Formula | C23H24N2O6 | [1][3][4][5] |
| Molecular Weight | 424.45 g/mol | [1][3][4] |
| Hazard Classification | Not classified as a hazardous substance or mixture by one supplier.[1] However, general best practices for similar compounds suggest treating it as hazardous waste.[2][6] | [1][2][6] |
| Storage Temperature | 2-8°C | [4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of liquid waste or contact with solid dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of as contaminated waste.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask. | Recommended when handling the solid powder to prevent inhalation of dust particles.[3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and associated waste is critical. The following protocols outline the step-by-step procedures for different forms of waste generated during its use.
-
Containerization : Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[2][6] The container must be in good condition and free of leaks.[2]
-
Labeling : Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound".
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Collection : Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.[2] Collect these items in a designated, compatible, and clearly labeled hazardous waste container (e.g., a lined container or a dedicated waste bag).[6]
-
Labeling : Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage : Keep the waste container sealed when not in use and store it in the designated hazardous waste accumulation area.
-
Disposal : Dispose of the waste through your institution's hazardous waste management program.
Liquid waste streams are generated during peptide synthesis, particularly from the cleavage of the Fmoc protecting group, which typically uses a solution of 20% piperidine in dimethylformamide (DMF).[2]
-
Collection : Collect all liquid waste, including the filtrate and washes from the Fmoc-deprotection step, in a sealable and chemically resistant container. Do not dispose of this waste down the drain.[2]
-
Labeling : Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[2]
-
Storage : Store the container in a designated hazardous waste area, away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's approved hazardous waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH (CAS No. 1095952-22-9), a key building block in peptide synthesis. Adherence to these procedures is essential for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory safety standards. While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety practices when handling any chemical.[1][2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1095952-22-9 |
| Molecular Formula | C₂₃H₂₄N₂O₆ |
| Molecular Weight | 424.45 g/mol [3] |
| Appearance | White to off-white powder/solid[3] |
| Purity | ≥ 97% (HPLC)[3] |
| Storage Temperature | 2°C to 8°C is recommended, with some suppliers suggesting ≤ -4°C.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental work.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2°C and 8°C. Keep the container tightly sealed to prevent moisture absorption and contamination.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle the solid compound in a well-ventilated area. For procedures that may generate dust, such as weighing, it is highly recommended to use a chemical fume hood.
-
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.
-
Weighing and Preparation of Solutions
-
Avoid Dust Generation: When weighing the powder, handle it carefully to minimize the formation of dust.
-
Transfer: Use appropriate tools (e.g., spatula) for transferring the solid.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Use in Peptide Synthesis
-
Reaction Setup: All reactions involving this compound should be set up in a well-ventilated area or a fume hood.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment. All waste generated from the use of this compound should be treated as chemical waste.
Unused or Expired Compound
-
Containerization: The original container with the unused or expired solid should be sealed and labeled as hazardous waste.
-
Labeling: The waste label should clearly indicate "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Contaminated Solid Waste
-
Segregation: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Waste - Solid Chemical Waste" and should list the chemical contaminant.
-
Disposal: Dispose of this container through your institution's hazardous waste program.
Liquid Waste from Experimental Procedures
-
Segregation: Liquid waste streams, such as those from Fmoc deprotection (e.g., solutions containing piperidine in DMF) or peptide cleavage (e.g., solutions containing TFA), must be collected in separate, appropriate, and clearly labeled hazardous waste containers.[5]
-
Labeling: Each liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Piperidine/DMF waste from Fmoc deprotection").[5]
-
Storage and Disposal: Store liquid waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[5] Arrange for disposal through your institution's EHS-approved procedures. Do not pour any chemical waste down the drain.
Visual Workflow and Emergency Protocol
To provide a clear, at-a-glance understanding of the handling and emergency procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making flowchart for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
